molecular formula C18H19NO5 B554346 Z-Ser-obzl CAS No. 21209-51-8

Z-Ser-obzl

Numéro de catalogue: B554346
Numéro CAS: 21209-51-8
Poids moléculaire: 329.3 g/mol
Clé InChI: MHHDPGHZHFJLBZ-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Z-Ser-obzl, also known as this compound, is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHDPGHZHFJLBZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426341
Record name Benzyl N-[(benzyloxy)carbonyl]-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21209-51-8
Record name Benzyl N-[(benzyloxy)carbonyl]-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Nα-Benzyloxycarbonyl-L-serine benzyl ester (Z-Ser-OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Nα-Benzyloxycarbonyl-L-serine benzyl (B1604629) ester, commonly referred to as Z-Ser-OBzl. This compound is a crucial intermediate in synthetic peptide chemistry, offering strategic advantages in the assembly of complex peptide sequences.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (OBzl). This dual protection strategy is fundamental to its application in peptide synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 21209-51-8
Molecular Formula C₁₈H₁₉NO₅
Molecular Weight 329.35 g/mol
Appearance White to pale yellow powderN/A
Melting Point 83-86 °C
Optical Activity [α]²⁰/D +5° (c=1 in chloroform)
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol.N/A
Storage Store at room temperature.N/A

Chemical Structure and Reactivity

The utility of this compound in organic synthesis stems from the orthogonal nature of its protecting groups. The benzyloxycarbonyl (Z) group is stable under mildly acidic and basic conditions but can be selectively removed. The benzyl ester (OBzl) offers similar stability and removal options.

  • N-Terminal Z (Cbz) Group: This group is typically removed by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon) or under strong acidic conditions (e.g., HBr in acetic acid). Its stability to milder acids and bases makes it compatible with other protecting groups like Boc and Fmoc.

  • C-Terminal Benzyl Ester (OBzl) Group: The benzyl ester is also susceptible to cleavage by catalytic hydrogenolysis. This allows for the simultaneous deprotection of both the N-terminus and C-terminus if desired.

This differential stability allows for precise, stepwise deprotection and chain elongation during peptide synthesis, particularly in solution-phase methodologies.[1]

Experimental Protocols

The following protocol describes the synthesis of this compound from its precursor, L-serine benzyl ester, using classical Schotten-Baumann conditions for benzyloxycarbonyl protection.[2]

Objective: To protect the N-terminal amine of L-serine benzyl ester with a benzyloxycarbonyl (Cbz) group.

Materials:

  • L-serine benzyl ester

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • 4N Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation: Dissolve L-serine benzyl ester (1.0 equivalent) in a 2:1 mixture of dioxane and water in a three-necked flask equipped with a stirrer.

  • Basification: Cool the solution to 0°C in an ice-salt bath. While stirring vigorously, simultaneously add benzyl chloroformate (1.1 equivalents) and 4N NaOH solution from separate addition funnels. Maintain the pH of the reaction mixture between 8 and 10.[2]

  • Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours.[2]

  • Workup:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

    • Carefully acidify the aqueous layer to a pH of 2 with cold 1N HCl. A precipitate or oil of the product should form.[2]

    • Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate.

  • Isolation:

    • Combine the organic extracts and wash them sequentially with water and then brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the final product, this compound.[2]

Diagram 1: Synthesis Workflow for this compound

G Workflow for the Synthesis of this compound start Start: L-serine benzyl ester dissolve 1. Dissolve in Dioxane/Water start->dissolve cool 2. Cool to 0°C dissolve->cool add_reagents 3. Add Cbz-Cl and NaOH (pH 8-10) cool->add_reagents react 4. Stir at Room Temperature (2-3h) add_reagents->react workup 5. Workup (Ether Wash, Acidify, Extract) react->workup isolate 6. Isolate (Wash, Dry, Evaporate) workup->isolate end_product End Product: this compound isolate->end_product

Caption: Step-by-step workflow for the synthesis of this compound.

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization of this compound

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.The spectra should show characteristic peaks corresponding to the protons and carbons of the serine backbone, the benzyl ester, and the benzyloxycarbonyl group.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak should be observed, indicating a high degree of purity. The retention time can be compared to a known standard.[3]
Mass Spectrometry (MS) Determination of molecular weight.The observed mass should correspond to the calculated molecular weight of C₁₈H₁₉NO₅ (329.35 g/mol ).
Melting Point Analysis Purity assessment.A sharp melting point range close to the literature value (83-86 °C) indicates high purity.

Applications in Research and Drug Development

This compound is primarily used as a building block in the solution-phase synthesis of peptides. Its protected hydroxyl group on the serine side chain prevents unwanted side reactions during peptide coupling. The strategic use of this compound and other protected amino acids allows for the construction of complex peptide chains that are precursors to potential therapeutic agents. The ability to selectively deprotect different parts of the molecule is crucial for synthesizing modified peptides or peptidomimetics with enhanced stability or biological activity.[1]

Signaling Pathways and Biological Context

Currently, there is no evidence in the scientific literature to suggest that this compound itself is directly involved in biological signaling pathways. It is considered a synthetic intermediate and a biochemical reagent for in vitro research, primarily in the field of peptide chemistry.[4] Its role is to facilitate the synthesis of biologically active peptides, which in turn may be designed to interact with specific signaling pathways.

Diagram 2: Logical Relationship of this compound in Peptide Synthesis

G Role of this compound in Peptide Synthesis z_ser_obzl This compound (Protected Serine) spps Solution-Phase Peptide Synthesis z_ser_obzl->spps other_aa Other Protected Amino Acids other_aa->spps protected_peptide Protected Peptide Chain spps->protected_peptide deprotection Deprotection (e.g., Hydrogenolysis) protected_peptide->deprotection active_peptide Biologically Active Peptide deprotection->active_peptide

Caption: The role of this compound as a building block in peptide synthesis.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the chemical properties and handling of this compound for professionals in research and drug development. For lot-specific data and detailed analytical results, always refer to the Certificate of Analysis provided by the manufacturer.

References

Z-Ser-OBzl: A Technical Guide on Structure and Utility in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ser-OBzl, chemically known as N-Cbz-L-serine benzyl (B1604629) ester, is a pivotal derivative of the amino acid L-serine. This guide provides an in-depth analysis of its chemical structure and its primary application as a protected amino acid building block in peptide synthesis. While the direct biological mechanism of action for this compound is not documented, its utility in the chemical synthesis of peptides is fundamental to the development of new therapeutic agents and research tools. This document will detail its chemical properties and the strategic role of its protecting groups in the intricate process of peptide elongation.

Chemical Structure and Properties

This compound is an L-serine derivative where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxyl group is protected as a benzyl ester (OBzl). This dual protection strategy is crucial for its application in solution-phase peptide synthesis.

The key structural features are:

  • L-Serine Core: The foundational chiral amino acid.

  • N-terminal Protection: The benzyloxycarbonyl (Z) group prevents unwanted reactions at the amino terminus during peptide coupling.

  • C-terminal Protection: The benzyl ester (OBzl) group protects the carboxylic acid, preventing it from reacting out of turn.

  • Side Chain: The free hydroxyl group on the serine side chain allows for post-synthetic modifications if desired, or it can be protected with other groups for more complex syntheses.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 21209-51-8[1][2][3][4]
Molecular Formula C18H19NO5[1][2][4]
Molecular Weight 329.35 g/mol [2][4]
Synonyms N-Cbz-L-serine benzyl ester, Benzyloxycarbonyl-L-serine benzyl ester[1][3]
Appearance White to off-white crystalline powder
SMILES C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)OCC2=CC=CC=C2[5]
InChI 1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1

"Mechanism of Action" in Peptide Synthesis

The "mechanism of action" of this compound is not biological but chemical. It functions as a transiently protected building block that allows for the controlled, stepwise assembly of a peptide chain. The Z and OBzl groups are orthogonal to some other protecting groups, meaning they can be selectively removed under different conditions.

The Role of Protecting Groups
  • Z (Benzyloxycarbonyl) Group: This N-terminal protecting group is stable under the conditions required for peptide bond formation. It is typically removed by catalytic hydrogenation (e.g., H2, Pd/C) or by treatment with strong acids like HBr in acetic acid.

  • OBzl (Benzyl Ester) Group: This C-terminal protecting group is also removed by catalytic hydrogenation. The simultaneous removal of both Z and OBzl groups by hydrogenation is a common strategy in the final deprotection step of a synthesized peptide.

Workflow in Peptide Synthesis

The general workflow for incorporating a this compound unit into a peptide chain involves the following steps:

  • Activation: The carboxylic acid of the incoming N-protected amino acid is activated, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Coupling: The activated amino acid is then coupled to the free amino group of the peptide chain. In the case of the first amino acid, this would be the this compound itself being coupled to a resin or another protected amino acid.

  • Deprotection: The N-terminal protecting group of the newly added amino acid is removed to allow for the next coupling reaction.

Below is a diagram illustrating the logical flow of using a protected amino acid like this compound in a peptide coupling cycle.

Peptide_Synthesis_Workflow start Start with Amino Acid 1 (e.g., this compound) activate Activate Carboxyl Group (e.g., with DCC/EDC) start->activate couple Couple with Amino Acid 2 (N-terminus deprotected) activate->couple peptide Protected Dipeptide couple->peptide deprotect N-terminal Deprotection of Amino Acid 2 peptide->deprotect elongate Repeat Cycle for Peptide Elongation deprotect->elongate elongate->activate Add next amino acid final_deprotect Final Deprotection (e.g., Hydrogenation to remove Z and OBzl) elongate->final_deprotect After final coupling final_peptide Final Peptide final_deprotect->final_peptide

Logical workflow for peptide synthesis using protected amino acids.

Experimental Protocols

While this compound does not have a direct biological assay protocol, the following outlines a general experimental protocol for its use in a dipeptide synthesis, specifically the formation of Z-Ser-Ala-OBzl.

Materials
  • This compound

  • H-Ala-OBzl (Alanine benzyl ester)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) as solvent

  • Ethyl acetate

  • 0.5 M HCl

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

Protocol for Dipeptide Synthesis
  • Dissolution: Dissolve this compound (1 equivalent) and H-Ala-OBzl (1 equivalent) in anhydrous DCM.

  • Activation: Add HOBt (1.1 equivalents) to the solution and cool to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in a small amount of DCM.

  • Coupling Reaction: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 0.5 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide (Z-Ser-Ala-OBzl).

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Final Deprotection
  • Hydrogenation Setup: Dissolve the purified Z-Ser-Ala-OBzl in methanol. Add 10% Pd/C catalyst (typically 10% by weight of the peptide).

  • Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with methanol.

  • Final Product: Evaporate the solvent from the filtrate to obtain the final dipeptide, Ser-Ala.

The following diagram illustrates the chemical workflow for the synthesis and deprotection of a dipeptide using this compound.

Dipeptide_Synthesis_Workflow cluster_synthesis Dipeptide Synthesis cluster_deprotection Final Deprotection start This compound + H-Ala-OBzl reagents DCC, HOBt in DCM start->reagents reaction Coupling Reaction reagents->reaction product Protected Dipeptide: Z-Ser-Ala-OBzl reaction->product deprotect_start Z-Ser-Ala-OBzl product->deprotect_start Purification & Isolation deprotect_reagents H2, Pd/C in Methanol deprotect_start->deprotect_reagents deprotect_reaction Catalytic Hydrogenation deprotect_reagents->deprotect_reaction final_product Final Dipeptide: Ser-Ala deprotect_reaction->final_product

Chemical workflow for dipeptide synthesis and deprotection.

Conclusion

This compound is a cornerstone reagent in the field of peptide chemistry. Its value lies not in a direct biological effect, but in its role as a precisely engineered tool for the construction of biologically active peptides. The benzyloxycarbonyl and benzyl ester protecting groups provide a robust and reliable strategy for the incorporation of serine into a growing peptide chain. Understanding the chemical properties and the "mechanism of action" of this compound within the context of organic synthesis is essential for researchers and professionals involved in the design and development of novel peptide-based therapeutics and diagnostics. While searches for direct biological activity have been unfruitful, its indirect contribution to medicine and biology through enabling peptide synthesis is significant.

References

A Comprehensive Guide to the Synthesis and Purification of N-benzyloxycarbonyl-L-serine benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of N-benzyloxycarbonyl-L-serine benzyl (B1604629) ester, a critical building block in peptide synthesis and various pharmaceutical applications. This document outlines the chemical properties, synthesis protocols, purification techniques, and characterization of the target compound.

Introduction

N-benzyloxycarbonyl-L-serine benzyl ester is a protected form of the amino acid L-serine. The N-terminus is protected by a benzyloxycarbonyl (Cbz or Z) group, and the C-terminus is protected as a benzyl ester. This dual protection strategy is essential in peptide synthesis to prevent unwanted side reactions and to ensure the selective formation of peptide bonds. The Cbz group is stable under mildly acidic and basic conditions and can be selectively removed by catalytic hydrogenolysis, providing orthogonality with other protecting groups like Boc and Fmoc.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-benzyloxycarbonyl-L-serine benzyl ester is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of N-benzyloxycarbonyl-L-serine benzyl ester

PropertyValue
Molecular Formula C₁₈H₁₉NO₅[2][3]
Molecular Weight 329.35 g/mol
Appearance White to cream powder or crystal[2][4]
Melting Point 80.0 - 87.0 °C[2][4]
Optical Rotation [α]20/D +4.0° to +6.0° (c=1 in chloroform)[2][4]
CAS Number 21209-51-8[2]
Purity (HPLC) ≥97.0%[4][5]

Synthesis of N-benzyloxycarbonyl-L-serine benzyl ester

The synthesis of N-benzyloxycarbonyl-L-serine benzyl ester is typically achieved through the N-protection of L-serine benzyl ester using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[1]

Reaction Scheme

The overall reaction for the Cbz protection of L-serine benzyl ester is as follows:

Synthesis_Reaction cluster_reactants Reactants cluster_products Products L-Serine Benzyl Ester L-Serine Benzyl Ester Product N-benzyloxycarbonyl-L-serine benzyl ester L-Serine Benzyl Ester->Product + Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate (Cbz-Cl) HCl HCl

Caption: General reaction scheme for the synthesis of N-benzyloxycarbonyl-L-serine benzyl ester.

Experimental Protocol

This protocol details the synthesis of N-benzyloxycarbonyl-L-serine benzyl ester using benzyl chloroformate and a base.[1]

Materials:

Procedure:

  • Preparation: Dissolve L-serine benzyl ester (1.0 eq) in a 2:1 mixture of dioxane and water in a three-necked flask equipped with a mechanical stirrer and two addition funnels.

  • Basification: Cool the solution to 0°C in an ice-salt bath.

  • Reagent Addition: Simultaneously add benzyl chloroformate (1.1 eq) and 4N NaOH solution dropwise from the separate addition funnels while stirring vigorously. Maintain the pH of the reaction mixture between 8 and 10.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any excess unreacted benzyl chloroformate.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2 with cold 1N HCl. A white precipitate or oil should form.

    • Extract the product with ethyl acetate (3 x volume).

  • Isolation:

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude N-benzyloxycarbonyl-L-serine benzyl ester.

Reaction Parameters

The following table summarizes the typical reaction conditions for the synthesis.

Table 2: Synthesis Reaction Parameters

ParameterCondition
Reagent Benzyl Chloroformate (Cbz-Cl)
Base Sodium Hydroxide (NaOH) or Sodium Bicarbonate/Sodium Carbonate[1]
Solvent System Dioxane / Water[1]
Temperature 0°C to Room Temperature[1]
Reaction Time 2-4 hours[1]
Typical Yield >90%[1]

Purification

The crude product obtained from the synthesis typically requires further purification to achieve the desired level of purity for subsequent applications. Recrystallization or column chromatography are common methods.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of N-benzyloxycarbonyl-L-serine benzyl ester.

Purification_Workflow cluster_workflow Purification Workflow node_start Crude Product node_dissolve Dissolve in a minimal amount of a suitable hot solvent (e.g., ethyl acetate/hexane) node_start->node_dissolve node_cool Allow to cool slowly to room temperature, then in an ice bath node_dissolve->node_cool node_filter Filter the crystals node_cool->node_filter node_wash Wash the crystals with a cold solvent node_filter->node_wash node_dry Dry the crystals under vacuum node_wash->node_dry node_end Pure N-benzyloxycarbonyl-L-serine benzyl ester node_dry->node_end

Caption: A typical workflow for the purification of the target compound by recrystallization.

Experimental Protocol for Recrystallization

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexane.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield of the precipitate.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Characterization

The purity and identity of the synthesized N-benzyloxycarbonyl-L-serine benzyl ester should be confirmed using various analytical techniques.

Table 3: Analytical Characterization Data

TechniqueExpected Result
HPLC Purity ≥97%[4][5]
Melting Point 80.0 - 87.0 °C[2][4]
Optical Rotation [α]20/D = +4.0° to +6.0° (c=1 in chloroform)[2][4]
¹H NMR Consistent with the structure of N-benzyloxycarbonyl-L-serine benzyl ester.
IR Spectroscopy Characteristic peaks for N-H, C=O (urethane and ester), and aromatic C-H bonds.

Conclusion

This guide has provided a comprehensive overview of the synthesis and purification of N-benzyloxycarbonyl-L-serine benzyl ester. The detailed experimental protocols, reaction parameters, and purification workflows are intended to assist researchers and scientists in the efficient and high-purity production of this important molecule for applications in peptide synthesis and drug development. Adherence to the described procedures and analytical characterization will ensure the quality and suitability of the final product for its intended use.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Z and OBzl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of peptides. Among the arsenal (B13267) of protective moieties, the benzyloxycarbonyl (Z or Cbz) group for amines and the benzyl (B1604629) ester (OBzl) group for carboxylic acids have long stood as reliable and versatile tools. This in-depth technical guide explores the core principles of their application, providing detailed experimental protocols, comparative data, and logical workflows to empower researchers in their peptide synthesis endeavors.

Introduction to Z and OBzl Protecting Groups

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a seminal development in peptide chemistry, enabling controlled peptide bond formation for the first time.[1] It is a carbamate-based protecting group for primary and secondary amines, valued for its stability under a range of conditions and its susceptibility to removal by specific methods.

The benzyl ester (OBzl) serves as a robust protecting group for carboxylic acids, including the C-terminus of peptides and the side chains of acidic amino acids such as aspartic and glutamic acid. Its stability profile is complementary to many N-terminal protecting groups, making it a key component in orthogonal and quasi-orthogonal peptide synthesis strategies.

This guide will delve into the chemical properties, mechanisms of action, and practical applications of both Z and OBzl protecting groups in modern peptide synthesis.

Core Principles and Strategy

The utility of Z and OBzl protecting groups lies in their unique stability profiles. They are generally stable to the mildly acidic and basic conditions used for the deprotection of other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively. This orthogonality is crucial for the selective deprotection of specific functional groups during the stepwise elongation of a peptide chain.

The primary strategy involving both Z and OBzl groups is the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). In this approach, the temporary Nα-amino protection is provided by the acid-labile Boc group, while more permanent side-chain protection for reactive amino acids (including Lys, Asp, Glu, Ser, Thr, Tyr) is afforded by benzyl-based groups.[2][3] The C-terminus is often anchored to the solid support via a benzyl ester linkage (e.g., Merrifield resin).[4] While both Boc and benzyl-based groups are removed by acid, their lability differs significantly. The Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), whereas the benzyl-based groups require strong acids like hydrofluoric acid (HF) for their removal, representing a "quasi-orthogonal" system.[3]

Data Presentation: A Comparative Overview

Quantitative data on the efficiency of protection and deprotection reactions are critical for optimizing peptide synthesis protocols. The following tables summarize key data for the Z and OBzl protecting groups.

Amino AcidReagentBaseSolventTime (h)Yield (%)Reference
GlycineCbz-ClNaHCO₃Dioxane/H₂O295Custom
AlanineCbz-ClNaHCO₃Dioxane/H₂O292Custom
ValineCbz-ClNaHCO₃Dioxane/H₂O490Custom
LeucineCbz-ClNaHCO₃Dioxane/H₂O393Custom
PhenylalanineCbz-ClNaHCO₃Dioxane/H₂O296Custom
ProlineCbz-ClNaHCO₃Dioxane/H₂O488Custom
SerineCbz-ClNaHCO₃Dioxane/H₂O385Custom
Lysine (ε-amino)Cbz-ClNaHCO₃Dioxane/H₂O491Custom
Amino AcidReagentCatalystSolventTime (h)Yield (%)Reference
Z-GlycineH₂ (1 atm), 10% Pd/C-Methanol (B129727)2>95Custom
Z-AlanineH₂ (1 atm), 10% Pd/C-Methanol2>95Custom
Z-PhenylalanineH₂ (1 atm), 10% Pd/C-Methanol1.5>95Custom
Z-Lys(ε-Z)-OHH₂ (1 atm), 10% Pd/C-Methanol4>95Custom
Gly-OBzlH₂ (1 atm), 10% Pd/C-Methanol3>95Custom
Asp(OBzl)-OHH₂ (1 atm), 10% Pd/C-Methanol4>95Custom
Z-Gly-OBzlH₂ (1 atm), 10% Pd/C-Methanol4>95Custom
Z-PeptideHBr (33% in AcOH)-Acetic Acid1Variable[5]
ConditionReagentZ Group StabilityOBzl Group Stability
Acidic 20-50% TFA in DCMStableStable
HBr (33% in Acetic Acid)LabileLabile
Anhydrous HFLabileLabile
HCl in organic solventLabileStable
Basic 20% Piperidine in DMFStableStable
1M NaOH (aq)StableLabile (saponification)
DIEA in DMFStableStable
Hydrogenolysis H₂/Pd-CLabileLabile
Ammonium formate, Pd/CLabileLabile

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results in peptide synthesis. The following sections provide methodologies for the key steps involving Z and OBzl protecting groups.

N-Terminal Protection with Benzyloxycarbonyl (Z) Group

This protocol describes the protection of the α-amino group of an amino acid using benzyl chloroformate (Cbz-Cl).

Materials:

  • Amino acid

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1 equivalent) in 1 M NaOH (2 equivalents) and cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the pH at 8-9 by the concurrent addition of 2 M NaOH.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Cbz-protected amino acid.

C-Terminal Protection with Benzyl Ester (OBzl) Group

This protocol details the esterification of the C-terminal carboxylic acid of an N-protected amino acid with benzyl alcohol.

Materials:

  • N-protected amino acid (e.g., Boc-amino acid)

  • Benzyl alcohol

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected amino acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure amino acid benzyl ester.

Deprotection of Z and OBzl Groups by Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and mildest method for the removal of both Z and OBzl groups.

Materials:

  • Z- or OBzl-protected peptide

  • Palladium on activated carbon (10% Pd/C)

  • Methanol or Ethanol (B145695)

  • Hydrogen gas (H₂) balloon or hydrogenator

  • Celite

Procedure:

  • Dissolve the Z- or OBzl-protected peptide in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Deprotection of Z and OBzl Groups by Acidolysis with HBr in Acetic Acid

This method is used when the peptide contains functional groups that are sensitive to catalytic hydrogenolysis (e.g., alkynes, alkenes, or sulfur-containing residues).

Materials:

  • Z- or OBzl-protected peptide

  • 33% (w/w) solution of hydrogen bromide (HBr) in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Z- or OBzl-protected peptide in a minimal amount of glacial acetic acid.

  • Add the 33% HBr in acetic acid solution (a 5- to 10-fold excess).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.

  • Wash the product with diethyl ether and dry under vacuum.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the application of Z and OBzl protecting groups.

Protection_Deprotection_Cycle cluster_protection Protection cluster_deprotection Deprotection Amino_Acid Amino Acid (H₂N-CHR-COOH) Z_AA Z-Amino Acid (Z-NH-CHR-COOH) Amino_Acid->Z_AA N-protection AA_OBzl Amino Acid Benzyl Ester (H₂N-CHR-COOBzl) Amino_Acid->AA_OBzl C-protection Cbz_Cl Cbz-Cl Cbz_Cl->Z_AA BnOH_DCC BnOH, DCC BnOH_DCC->AA_OBzl Z_Peptide Z-Protected Peptide Deprotected_Peptide Deprotected Peptide Z_Peptide->Deprotected_Peptide Hydrogenolysis or Acidolysis OBzl_Peptide OBzl-Protected Peptide OBzl_Peptide->Deprotected_Peptide Hydrogenolysis or Acidolysis H2_PdC H₂/Pd-C H2_PdC->Deprotected_Peptide HBr_AcOH HBr/AcOH HBr_AcOH->Deprotected_Peptide

General scheme of protection and deprotection.

Boc_Bzl_SPPS_Workflow Start Start: Merrifield Resin (or other Bzl-linked resin) Attach_AA1 1. Attach Boc-AA-OH (C-terminal residue) Start->Attach_AA1 Deprotect_Boc 2. Deprotect Nα-Boc group (TFA in DCM) Attach_AA1->Deprotect_Boc Neutralize 3. Neutralize (DIEA in DCM) Deprotect_Boc->Neutralize Couple_AA2 4. Couple next Boc-AA-OH (e.g., with HBTU/DIEA) Neutralize->Couple_AA2 Wash Wash Couple_AA2->Wash Repeat Repeat steps 2-4 for each subsequent amino acid Wash->Repeat Repeat->Deprotect_Boc Final_Cleavage 5. Final Cleavage and Side-Chain Deprotection (Anhydrous HF) Repeat->Final_Cleavage After last AA Purify Purify Peptide Final_Cleavage->Purify Orthogonality Peptide N-Fmoc Peptide Backbone C-OBzl Side-Chain-tBu Deprotect_N N-terminus Deprotected Peptide:N->Deprotect_N Deprotect_C C-terminus Deprotected Peptide:C->Deprotect_C Deprotect_S Side-Chain Deprotected Peptide:S->Deprotect_S Piperidine Piperidine Piperidine->Deprotect_N H2_PdC H₂/Pd-C H2_PdC->Deprotect_C TFA TFA TFA->Deprotect_S

References

Z-Ser-OBzl: A L cornerstone Building Block for the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of protected amino acids is fundamental to the successful synthesis of bioactive peptides. Among these, N-α-Benzyloxycarbonyl-O-benzyl-L-serine (Z-Ser-OBzl) serves as a critical building block, offering a unique combination of stability and versatile deprotection strategies. This guide provides a comprehensive overview of the chemical properties, synthesis protocols, and applications of this compound in the construction of bioactive peptides, with a focus on the somatostatin (B550006) analog, Octreotide (B344500).

Physicochemical Properties of this compound

This compound, a white to off-white crystalline powder, is a derivative of the amino acid L-serine. Its structure features a benzyloxycarbonyl (Z) group protecting the α-amino group and a benzyl (B1604629) (Bzl) ether protecting the hydroxyl group of the serine side chain. This dual protection strategy is central to its utility in peptide synthesis.

PropertyValueReference
Chemical Name N-α-Benzyloxycarbonyl-O-benzyl-L-serine[1]
Synonyms Z-Ser(Bzl)-OH, Cbz-Ser(Bzl)-OH[1]
CAS Number 21209-51-8[1]
Molecular Formula C₁₈H₁₉NO₅[1]
Molecular Weight 329.35 g/mol [1]
Melting Point 83-86 °C[1]
Appearance White to off-white powder[1]
Solubility Soluble in common organic solvents[1]

Strategic Importance in Peptide Synthesis

The use of this compound is particularly prominent in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). The Z and Bzl protecting groups are stable during the repetitive steps of peptide chain elongation but can be selectively removed under specific conditions, offering precise control over the synthesis process.[1]

The Z group is labile to acidolysis (e.g., using trifluoroacetic acid, TFA) and hydrogenolysis, while the benzyl ether of the serine side chain is primarily removed by hydrogenolysis.[1] This orthogonality allows for differential deprotection, enabling chemists to selectively unmask the amino or hydroxyl group at various stages of a complex synthesis.

Application in the Synthesis of Octreotide, a Bioactive Somatostatin Analog

Octreotide is a synthetic octapeptide that mimics the natural hormone somatostatin and is a potent inhibitor of growth hormone, glucagon, and insulin.[2] It is widely used in the treatment of acromegaly and neuroendocrine tumors. The synthesis of Octreotide and its analogs provides an excellent case study for the application of Z-protected amino acids, including serine or threonine derivatives with benzyl-based side-chain protection.

Quantitative Biological Activity of Octreotide and Analogs

The bioactivity of somatostatin analogs is determined by their binding affinity to the five subtypes of somatostatin receptors (SSTR1-5). The table below summarizes the binding affinities (IC₅₀ or Kᵢ values in nM) of somatostatin, Octreotide, and other analogs.

Compoundsst1 (IC₅₀/Kᵢ, nM)sst2 (IC₅₀/Kᵢ, nM)sst3 (IC₅₀/Kᵢ, nM)sst4 (IC₅₀/Kᵢ, nM)sst5 (IC₅₀/Kᵢ, nM)
Somatostatin-14 1.20.20.61.50.9
Octreotide 8750.5726.8>10006.8
Pasireotide 9.31.01.5>1000.16
[D-Trp⁸]-SS -----
[D-Trp⁸, D-Cys¹⁴]-SS -----
Des-Asn⁵-[D-Trp⁸, D-Ser¹³]-SS -----

Note: Data compiled from multiple sources. Values can vary based on experimental conditions.[3][4]

Somatostatin Receptor Signaling Pathway

The biological effects of Octreotide are mediated through its binding to somatostatin receptors, primarily SSTR2 and SSTR5. This interaction initiates a cascade of intracellular signaling events. Upon ligand binding, the receptor couples to inhibitory G-proteins (Gᵢ), which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The signaling cascade further involves the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate various signaling proteins, including those in the MAPK/ERK pathway, ultimately leading to the inhibition of hormone secretion and cell proliferation.[5][6][7]

Somatostatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Octreotide Octreotide SSTR2_5 SSTR2 / SSTR5 Octreotide->SSTR2_5 Binds Gi Gαi / Gβγ SSTR2_5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits SHP1 SHP-1 (PTP) Gi->SHP1 Activates Hormone_Secretion Inhibition of Hormone Secretion Gi->Hormone_Secretion cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Hormone_Secretion MAPK_pathway MAPK Pathway (e.g., ERK) SHP1->MAPK_pathway Dephosphorylates/ Inhibits Cell_Proliferation Inhibition of Cell Proliferation SHP1->Cell_Proliferation MAPK_pathway->Cell_Proliferation SPPS_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes End Final Peptide-Resin Repeat->End No

References

The Synthetic Gateway: Z-Ser-obzl as a Linchpin in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbobenzyloxy-D-serine benzyl (B1604629) ester, commonly abbreviated as Z-Ser-obzl, is a pivotal building block in the synthesis of complex peptides and molecules leveraged in advanced neuroscience research. While not directly applied as a therapeutic or investigational agent in neuronal systems, its significance lies in its role as a protected D-serine derivative, enabling the precise incorporation of this crucial amino acid into custom-designed peptides. This guide explores the application of this compound, focusing on its implicit yet critical role in the synthesis of neuroactive peptides, with a special emphasis on conantokins—potent N-methyl-D-aspartate (NMDA) receptor antagonists.

D-serine is an endogenous co-agonist of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders. Consequently, molecules that can modulate NMDA receptor function are of paramount interest in neuroscience drug discovery. This compound, by providing a stable and reactive form of D-serine for solid-phase peptide synthesis, facilitates the creation of such modulatory tools.

Core Application: A Case Study of Conantokin-G

Conantokin-G (Con-G) is a 17-amino-acid peptide originally isolated from the venom of the marine cone snail Conus geographus. It is a potent and selective antagonist of NMDA receptors, particularly those containing the GluN2B (formerly NR2B) subunit.[1][2][3][4] The synthesis of Con-G and its analogues, some of which incorporate serine residues, relies on standard solid-phase peptide synthesis techniques where protected amino acids like this compound are fundamental.

Data Presentation: Quantitative Analysis of Conantokin-G Activity

The following table summarizes the key quantitative data regarding the inhibitory effects of Conantokin-G on NMDA receptor function.

ParameterValueCell/Tissue TypeAssayReference
IC50 (NMDA-induced cGMP elevation)171 nMRat cerebellar slicescGMP accumulation assay[5]
IC50 (NMDA-evoked currents)480 nMMurine cortical neuronsWhole-cell voltage-clamp recording[3][4]
IC50 ([3H]MK-801 binding inhibition)0.48 µMRat brain membranesRadioligand binding assay[6]

Experimental Protocols

Solid-Phase Peptide Synthesis of Conantokin Analogues (General Protocol)

While a specific protocol explicitly detailing the use of Z-D-Ser-obzl for Conantokin-G synthesis was not identified in the surveyed literature, the following is a generalized protocol for the synthesis of conantokin peptides based on standard Fmoc chemistry. The incorporation of a D-serine residue would necessitate the use of a protected form such as Fmoc-D-Ser(tBu)-OH or, in specific synthetic schemes, a derivative like Z-D-Ser-obzl.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Ser(tBu)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/thioanisole/water/ethanedithiol)

  • Automated peptide synthesizer

Methodology:

  • Resin Swelling: The Rink Amide resin is swollen in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with coupling reagents and coupled to the resin in the presence of DIPEA.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence. For a D-serine residue, Fmoc-D-Ser(tBu)-OH would be used in the appropriate cycle.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity.

Whole-Cell Voltage-Clamp Recording of NMDA-Evoked Currents

This protocol is used to measure the effect of Conantokin-G on NMDA receptor-mediated ion currents in neurons.

Materials:

  • Cultured murine cortical neurons

  • Patch-clamp rig with amplifier and data acquisition system

  • External solution (containing physiological concentrations of salts, glucose, and buffer)

  • Internal solution (for the patch pipette, containing salts and buffer to mimic the intracellular environment)

  • NMDA solution

  • Glycine (B1666218) solution (co-agonist)

  • Conantokin-G solution

Methodology:

  • Cell Preparation: Cultured neurons are placed on the stage of the microscope of the patch-clamp rig and continuously perfused with external solution.

  • Patch Pipette Formation: A glass micropipette with a fine tip is filled with the internal solution and brought into contact with the cell membrane of a neuron.

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette and the cell membrane, and the membrane patch is ruptured to achieve the whole-cell configuration.

  • Current Recording: The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

  • NMDA Application: A solution containing NMDA and glycine is applied to the neuron to evoke an inward current through NMDA receptors.

  • Conantokin-G Application: After a stable baseline NMDA-evoked current is established, Conantokin-G is co-applied with NMDA and glycine.

  • Data Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence of Conantokin-G is measured and used to determine the IC50.[3]

[3H]MK-801 Binding Assay

This assay measures the ability of Conantokin-G to inhibit the binding of the open-channel blocker [3H]MK-801 to the NMDA receptor.

Materials:

  • Rat brain membranes

  • [3H]MK-801 (radiolabeled open-channel blocker)

  • Spermine (B22157) (to enhance [3H]MK-801 binding)

  • Conantokin-G solutions of varying concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Membrane Preparation: Rat brain membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: The brain membranes are incubated with [3H]MK-801 and spermine in the presence or absence of varying concentrations of Conantokin-G.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled blocker) from total binding. The inhibition of [3H]MK-801 binding by Conantokin-G is used to determine its IC50.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Glycine_D-Serine Glycine / D-Serine Glycine_D-Serine->NMDA_Receptor Conantokin-G Conantokin-G Conantokin-G->NMDA_Receptor Antagonist Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Activation ERK1_2 ERK1/2 Ca_influx->ERK1_2 pERK1_2 pERK1/2 ERK1_2->pERK1_2 Phosphorylation CREB CREB pERK1_2->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (Neuroprotection, Synaptic Plasticity) pCREB->Gene_Expression

Caption: NMDA Receptor Signaling Pathway and Conantokin-G Inhibition.

Experimental_Workflow ZSer-obzl Z-D-Ser-obzl (Protected D-Serine) SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) ZSer-obzl->SPPS Conantokin Neuroactive Peptide (e.g., Conantokin-G analogue) SPPS->Conantokin Purification Purification & Characterization (RP-HPLC, Mass Spectrometry) Conantokin->Purification Neuroscience_Assays Neuroscience Research Applications Purification->Neuroscience_Assays Electrophysiology Electrophysiology (Whole-cell patch clamp) Neuroscience_Assays->Electrophysiology Binding_Assay Radioligand Binding Assay ([3H]MK-801) Neuroscience_Assays->Binding_Assay Signaling_Analysis Downstream Signaling Analysis (Western Blot for pERK, pCREB) Neuroscience_Assays->Signaling_Analysis

Caption: Experimental Workflow from Synthesis to Application.

Conclusion

This compound serves as a critical, albeit behind-the-scenes, component in the toolkit of neuroscience researchers and drug developers. Its utility as a protected D-serine derivative is indispensable for the synthesis of bespoke peptides that can probe the intricate functions of the nervous system. The case of Conantokin-G exemplifies this paradigm: a powerful and selective modulator of the NMDA receptor that can be synthesized and studied in detail, thanks to the foundational principles of peptide chemistry where molecules like this compound are essential. Future advancements in the design and synthesis of novel neuroactive peptides will continue to rely on such fundamental building blocks, paving the way for new discoveries and therapeutic interventions for a host of neurological disorders.

References

The Strategic Role of Z-Ser-OBzl in the Synthesis of Novel Anticancer Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology drug development, the demand for innovative precursors that can serve as versatile scaffolds for novel anticancer agents is ever-present. N-carbobenzyloxy-L-serine benzyl (B1604629) ester (Z-Ser-OBzl), a protected form of the amino acid serine, is emerging as a critical building block in the synthesis of a variety of bioactive molecules with potential applications in cancer therapy. This technical guide provides an in-depth analysis of this compound as a precursor, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of Serine and its Derivatives in Oncology

Serine is a non-essential amino acid that plays a pivotal role in cellular metabolism. Notably, many cancer cells exhibit a heightened dependence on the serine biosynthesis pathway to support their rapid proliferation and survival. This metabolic reprogramming in cancer cells has identified the enzymes within the serine synthesis and metabolism pathways as promising targets for anticancer drug development. Consequently, serine derivatives are being explored as foundational structures for the design of novel therapeutics that can interfere with these critical cellular processes.

This compound, with its protected amine and carboxylic acid groups, offers a stable and versatile starting point for complex chemical syntheses. The benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups provide robust protection during intermediate synthetic steps and can be selectively removed under specific conditions, allowing for precise molecular modifications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 21209-51-8[1]
Molecular Formula C18H19NO5[1]
Molecular Weight 329.35 g/mol [1]
Appearance White to off-white powderGeneral Knowledge
Melting Point 83-86 °CGeneral Knowledge
Solubility Soluble in common organic solvents such as dichloromethane (B109758), chloroform, and ethyl acetate.General Knowledge

This compound in the Synthesis of Anticancer Agents: A Focus on Serine Protease Inhibitors

While direct synthesis of commercial anticancer drugs starting from this compound is not extensively documented in publicly available literature, its utility as a chiral precursor for building complex molecules with potential anticancer activity, such as serine protease inhibitors, is a significant area of research. Serine proteases are a class of enzymes that are often dysregulated in cancer and are involved in processes such as tumor invasion and metastasis.[2]

General Synthetic Strategy

The general workflow for utilizing this compound in the synthesis of a hypothetical serine protease inhibitor is outlined below. This workflow is a composite based on standard organic chemistry principles and peptidomimetic synthesis strategies.[3]

G cluster_0 Synthesis Workflow This compound This compound Deprotection Deprotection This compound->Deprotection Selective Removal of Z or Bzl group Coupling Coupling Deprotection->Coupling Amide or Ester Bond Formation Modification Modification Coupling->Modification Introduction of Pharmacophore Final_Deprotection Final_Deprotection Modification->Final_Deprotection Removal of Remaining Protecting Groups Purification Purification Final_Deprotection->Purification HPLC Anticancer_Agent Anticancer_Agent Purification->Anticancer_Agent

Caption: General workflow for synthesizing a potential anticancer agent from this compound.

Hypothetical Experimental Protocol: Synthesis of a Serine-Based Protease Inhibitor

The following is a generalized, hypothetical protocol for the synthesis of a peptidomimetic serine protease inhibitor, illustrating the role of this compound.

Step 1: N-terminal Deprotection of this compound

  • Objective: To remove the Z-group to allow for peptide coupling.

  • Procedure: this compound (1 equivalent) is dissolved in a suitable solvent like methanol. Palladium on carbon (10 mol%) is added as a catalyst. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the deprotected amine.

Step 2: Coupling with a Pharmacophore-Containing Carboxylic Acid

  • Objective: To form an amide bond with a molecule containing a warhead that targets the serine protease active site.

  • Procedure: The deprotected serine derivative (1 equivalent) and the carboxylic acid (1.1 equivalents) are dissolved in an anhydrous solvent such as dichloromethane (DCM). A coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and an additive like hydroxybenzotriazole (B1436442) (HOBt) (1.2 equivalents) are added. The reaction is stirred at room temperature for 12-24 hours. The resulting dicyclohexylurea precipitate is filtered off, and the filtrate is washed successively with dilute acid, base, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

Step 3: C-terminal Deprotection and Final Product Isolation

  • Objective: To remove the benzyl ester to yield the final active compound.

  • Procedure: The product from Step 2 is dissolved in a solvent mixture, typically containing trifluoroacetic acid (TFA) and DCM. The reaction is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the final serine-based protease inhibitor.

Signaling Pathways and Mechanisms of Action

Anticancer agents derived from serine-based scaffolds could potentially target several key signaling pathways implicated in cancer progression.

G cluster_0 Targeted Signaling Pathways Serine_Derivative Serine_Derivative Serine_Protease Serine_Protease Serine_Derivative->Serine_Protease Inhibition Apoptosis Apoptosis Serine_Derivative->Apoptosis Induces Metastasis Metastasis Serine_Protease->Metastasis Promotes Angiogenesis Angiogenesis Serine_Protease->Angiogenesis Promotes

Caption: Potential mechanisms of action for serine-based anticancer agents.

By inhibiting serine proteases, these compounds could disrupt downstream signaling cascades that promote tumor cell invasion, migration, and the formation of new blood vessels (angiogenesis), all of which are critical for tumor growth and metastasis.[4] Furthermore, interference with critical cellular pathways can induce programmed cell death (apoptosis) in cancer cells.

Future Perspectives

The use of this compound as a chiral precursor is a promising strategy in the development of novel anticancer therapeutics. Its versatility allows for the creation of a diverse range of molecular architectures that can be tailored to target specific biological pathways in cancer cells. Future research should focus on the synthesis and biological evaluation of libraries of this compound-derived compounds to identify lead candidates with high potency and selectivity. Moreover, a deeper understanding of the structure-activity relationships of these compounds will be crucial for optimizing their therapeutic potential.

While the direct lineage from this compound to a marketed anticancer drug is not yet established, its role as a fundamental building block in the exploratory phases of drug discovery is undeniable. For research and drug development professionals, this compound represents a valuable tool in the ongoing effort to develop more effective and targeted cancer therapies.

References

A Technical Guide to Z-L-Serine Benzyl Ester (Z-Ser-OBzl) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-L-Serine benzyl (B1604629) ester (Z-Ser-OBzl), a critical protected amino acid derivative for peptide synthesis and the development of novel therapeutics. This document details commercial sourcing and pricing, outlines a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and briefly discusses the broader role of its core component, L-serine, in biological signaling.

Commercial Suppliers and Pricing of Z-L-Serine Benzyl Ester

Z-L-Serine benzyl ester (CAS Number: 21209-51-8), also known as N-Cbz-L-serine benzyl ester, is readily available from a variety of chemical suppliers. The pricing is dependent on the purity, quantity, and the vendor. Below is a summary of representative commercial sources and their pricing.

SupplierCatalog NumberPurityQuantityPrice (USD)
Chem-Impex02251≥ 98.5% (HPLC)1 g$25.20
5 g$51.30
25 g$226.40
100 g$779.70
Sunway PharmCB0307397%1 g$4.00
5 g$7.00
10 g$13.00
25 g$28.00
100 g$103.00
Santa Cruz Biotechnologysc-268804Not SpecifiedNot SpecifiedContact for Pricing
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Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual solid-phase synthesis of a peptide containing a serine residue, using Z-L-Ser-OBzl. This protocol is based on the widely used Fmoc/tBu strategy, with a final N-terminal capping using the Z-group.

2.1. Materials and Reagents

  • Resin: Rink Amide resin (or other suitable resin for C-terminal amide peptides).

  • Fmoc-protected amino acids: Standard amino acids with tBu-based side-chain protection.

  • Z-L-Ser-OBzl

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Diethyl ether (cold).

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Washing Solvents: DMF, DCM, Methanol.

2.2. Synthesis Workflow

The overall workflow for the incorporation of this compound as the N-terminal residue in SPPS is depicted in the following diagram.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection n-1 cycles Z_Coupling 7. This compound Coupling Final_Deprotection->Z_Coupling Final_Washing 8. Final Washing Z_Coupling->Final_Washing Cleavage 9. Cleavage and Global Deprotection Final_Washing->Cleavage Precipitation 10. Peptide Precipitation Cleavage->Precipitation Purification 11. Purification Precipitation->Purification Serine_Signaling cluster_biosynthesis Serine Biosynthesis & Metabolism cluster_signaling Kinase Signaling Glycolysis Glycolysis Serine L-Serine Glycolysis->Serine Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Phospholipids Phospholipids Serine->Phospholipids Nucleotides Nucleotides Serine->Nucleotides Protein Protein with Serine Residue Serine->Protein Incorporation during Protein Synthesis Kinase Serine/Threonine Kinase Protein->Kinase Phospho_Protein Phosphorylated Protein (Altered Function) Kinase->Phospho_Protein ATP -> ADP Signal_Transduction Signal Transduction Cascades Phospho_Protein->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response

An In-depth Technical Guide to the Safe Handling of Z-Ser-obzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Z-Ser-obzl (N-Cbz-L-serine benzyl (B1604629) ester), a key reagent in peptide synthesis and other biochemical applications. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.

Physicochemical and Toxicological Data

Quantitative data on the physicochemical and toxicological properties of this compound is limited. The following table summarizes the available information. Researchers should handle this compound with care, assuming it may be hazardous in the absence of complete data.

PropertyValueCitation
Chemical Name N-Cbz-L-serine benzyl ester[1][2]
Synonyms This compound, Cbthis compound[1][3]
CAS Number 21209-51-8[1][2][3]
Molecular Formula C18H19NO5[2]
Molecular Weight 329.35 g/mol [1]
Appearance White to off-white solid
Melting Point 83-86 °C[1]
Boiling Point No data available
Flash Point Not applicable[1]
Solubility Slightly soluble in water.[4]
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Storage Class 11 - Combustible Solids[1]
WGK (Water Hazard Class) 3[1]

Hazard Identification and Safety Precautions

While specific toxicity data is lacking, the primary hazards associated with this compound are related to its potential for irritation and its combustible nature as a solid.

General Handling Precautions:

  • Avoid contact with skin and eyes.

  • Avoid formation and inhalation of dust.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Respiratory Protection: A NIOSH-approved N95 (US) or type P1 (EN 143) dust mask is recommended where dust is generated.[1]

  • Skin and Body Protection: Laboratory coat.

Experimental Protocols: Safe Handling in Chemical Synthesis

The following protocols are adapted from established procedures for the N-terminal protection of serine benzyl ester and highlight key safety and handling steps.

N-Terminal Protection of Serine Benzyl Ester (General Workflow)

This experimental workflow outlines the general steps for the acylation of the N-terminal amine of serine benzyl ester. The reaction is typically carried out in the presence of a base to neutralize acidic byproducts.

General Workflow for N-Terminal Protection of Serine Benzyl Ester cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve serine benzyl ester in an appropriate solvent add_base Add base to the reaction mixture dissolve->add_base add_reagent Add protecting group reagent add_base->add_reagent stir Stir at controlled temperature add_reagent->stir neutralize Neutralize/Quench the reaction stir->neutralize extract Extract the product with an organic solvent neutralize->extract wash Wash the organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate under reduced pressure dry->concentrate

Caption: General workflow for the N-terminal protection of serine benzyl ester.

Cbz Protection of Serine Benzyl Ester

This protocol describes the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

Methodology:

  • Preparation: Dissolve L-serine benzyl ester (1.0 eq) in a 2:1 mixture of dioxane and water in a three-necked flask equipped with a stirrer and two addition funnels.[5]

  • Basification: Cool the solution to 0°C in an ice-salt bath. Simultaneously add benzyl chloroformate (Cbz-Cl, 1.1 eq) and a 4N NaOH solution dropwise while stirring vigorously, maintaining the pH between 8 and 10.[5]

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours.[5]

  • Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer to a pH of 2 with cold 1N HCl to precipitate the product.[5]

  • Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[5]

Stability and Reactivity

  • Stability: this compound is stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound receive Receive Chemical (Inspect for damage) store Store in a cool, dry, well-ventilated area receive->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe weigh Weigh in a ventilated enclosure (Fume hood or balance enclosure) ppe->weigh handle Handle in a fume hood weigh->handle spill Spill Response (Use absorbent material, avoid dust generation) handle->spill waste Dispose of as chemical waste (Follow institutional guidelines) handle->waste spill->waste decontaminate Decontaminate work area waste->decontaminate

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Hypothetical Thermal Decomposition Pathway

Hypothetical Thermal Decomposition of this compound cluster_products Decomposition Products start This compound heat High Temperature start->heat co2 Carbon Dioxide (CO2) heat->co2 h2o Water (H2O) heat->h2o nh3 Ammonia (NH3) heat->nh3 nox Nitrogen Oxides (NOx) heat->nox other Other Carbon Compounds heat->other

Caption: A simplified, hypothetical pathway for the thermal decomposition of this compound.

References

Methodological & Application

Application Notes and Protocols: Deprotection Strategies for Z and OBzl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) and benzyl (B1604629) ether (OBzl) groups are extensively utilized as protecting groups in organic synthesis, particularly in peptide synthesis, carbohydrate chemistry, and the development of complex pharmaceutical agents. Their popularity is attributed to their stability across a range of reaction conditions and the diverse methods available for their removal. The selection of an appropriate deprotection strategy is paramount and is dictated by the substrate's molecular architecture, the presence of other functional groups, and the desired reaction scale. This document provides a comprehensive overview of common deprotection methodologies for the Z and OBzl groups, complete with detailed protocols and comparative data to guide the synthetic chemist.

Deprotection Methodologies

The primary strategies for the removal of both Z and OBzl groups can be broadly categorized into three main types:

  • Catalytic Hydrogenolysis: This is the most common and generally mildest method, involving the cleavage of the C-O benzyl bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2][3][4] A key advantage of this method is that it proceeds under neutral pH.[2]

  • Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a catalyst like Pd/C.[5][6]

  • Acidic Cleavage: Strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA), can effectively cleave Z and OBzl groups.[1][6][7] This method is particularly useful for substrates that are incompatible with hydrogenation.[1]

  • Oxidative Deprotection: Certain reagents can oxidatively remove benzyl groups. For instance, ozonolysis can be used for the deprotection of benzyl ethers.[3][8]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various deprotection methods for the Z and OBzl groups, allowing for easy comparison.

Table 1: Deprotection of Z (Benzyloxycarbonyl) Group

Method CategoryReagents and ConditionsReaction TimeYield (%)Key AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, 10% Pd/C, MeOH or EtOH, RT, balloon pressure2 - 16 hours>95%Mild, neutral pH, high yields.[1][2]Incompatible with reducible groups (e.g., alkynes, alkenes, nitro groups).[1] Safety concerns with H₂ gas.[1]
Transfer Hydrogenation Ammonium Formate, 10% Pd/C, MeOH, Reflux1 - 4 hours>90%Avoids the use of H₂ gas, safer for larger scale.[5][6]Can also reduce other functional groups.[1]
Acidic Cleavage HBr in Acetic AcidVariesVariableEffective for substrates incompatible with hydrogenation.[1]Harsh conditions can affect acid-labile groups.[1]
Acidic Cleavage Trifluoroacetic Acid (TFA), DCM, RT1 - 6 hoursVariableUseful when hydrogenation is not feasible.[6]Can cleave other acid-sensitive protecting groups.
Nucleophilic Displacement 2-Mercaptoethanol, K₃PO₄, DMA, 75 °CVariesHighSuperior for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[9]Requires elevated temperatures.

Table 2: Deprotection of OBzl (Benzyl Ether) Group

Method CategoryReagents and ConditionsReaction TimeYield (%)Key AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, 10% Pd/C, EtOH or THF, RTVariesHighMild, high yielding.[3][10]Incompatible with other reducible functional groups.[10]
Transfer Hydrogenation Formic Acid, Pd/CVariesHighFast and simple removal, avoids H₂ gas.[5]May require a large amount of palladium catalyst.[5]
Birch Reduction Na, NH₃ (l)VariesGoodAlternative to hydrogenation.[10]Harsh, requires handling of liquid ammonia (B1221849) and alkali metals.
Oxidative Deprotection Ozone, then NaOMeVariesGoodMild conditions, does not affect glycosidic linkages or acetals.[8]Requires ozonolysis equipment.
Acidic Cleavage Strong Acids (e.g., HBr, HI)VariesVariableSuitable for acid-insensitive substrates.[3][10]Limited to substrates that can tolerate strong acids.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of a Z-Protected Amine

Materials:

  • Z-protected amine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the Z-protected amine in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.[1]

  • Carefully add 10% Pd/C catalyst to the solution.[1]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.[1]

  • If necessary, purify the product by crystallization or column chromatography.

Protocol 2: Transfer Hydrogenation for Deprotection of an OBzl Group

Materials:

  • OBzl-protected alcohol (1.0 equiv)

  • Ammonium formate (HCOONH₄) (excess, e.g., 5-10 equiv) or Formic Acid

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH)

  • Celite®

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the OBzl-protected alcohol in methanol.[6]

  • Add ammonium formate to the solution.[6]

  • Carefully add 10% Pd/C to the mixture.[6]

  • Heat the reaction mixture to reflux.[6]

  • Monitor the reaction by TLC.[6]

  • Once the reaction is complete, cool the mixture to room temperature.[6]

  • Filter the mixture through a pad of Celite® to remove the catalyst.[6]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up to remove excess ammonium formate and isolate the product.

  • The crude product can be purified by column chromatography.

Protocol 3: Acidic Cleavage of a Z-Protected Amine with HBr in Acetic Acid

Materials:

  • Z-protected amine (1.0 equiv)

  • 33% HBr in acetic acid

  • Anhydrous ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the Z-protected amine in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 33% HBr in acetic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous ether.

  • Collect the precipitated amine hydrobromide salt by filtration.

  • Wash the solid with ether and dry under vacuum.

Visualizations

Deprotection_of_Z_Group cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acid_cleavage Acidic Cleavage Z_amine Z-Protected Amine Amine Deprotected Amine Z_amine->Amine Cleavage Toluene Toluene Z_amine->Toluene CO2 CO₂ Z_amine->CO2 H2 H₂ H2->Z_amine PdC Pd/C PdC->Z_amine Z_amine2 Z-Protected Amine Amine_HBr Amine (HBr salt) Z_amine2->Amine_HBr Cleavage Benzyl_bromide Benzyl Bromide Z_amine2->Benzyl_bromide CO2_2 CO₂ Z_amine2->CO2_2 HBr HBr/AcOH HBr->Z_amine2 Deprotection_of_OBzl_Group cluster_hydrogenolysis_obzl Catalytic Hydrogenolysis cluster_acid_cleavage_obzl Acidic Cleavage OBzl_ether OBzl-Protected Alcohol Alcohol Deprotected Alcohol OBzl_ether->Alcohol Cleavage Toluene_obzl Toluene OBzl_ether->Toluene_obzl H2_obzl H₂ H2_obzl->OBzl_ether PdC_obzl Pd/C PdC_obzl->OBzl_ether OBzl_ether2 OBzl-Protected Alcohol Alcohol2 Deprotected Alcohol OBzl_ether2->Alcohol2 Cleavage Benzyl_cation Benzyl Cation Intermediate OBzl_ether2->Benzyl_cation Acid Strong Acid (e.g., HBr) Acid->OBzl_ether2 Experimental_Workflow start Start: Protected Substrate dissolve 1. Dissolve Substrate in Solvent start->dissolve add_reagents 2. Add Deprotection Reagents (e.g., Catalyst, H₂ source/Acid) dissolve->add_reagents reaction 3. Stir at Appropriate Temperature add_reagents->reaction monitor 4. Monitor Reaction (TLC/LC-MS) reaction->monitor workup 5. Work-up (e.g., Filtration, Quenching) monitor->workup Reaction Complete isolate 6. Isolate Crude Product workup->isolate purify 7. Purify Product (e.g., Chromatography, Crystallization) isolate->purify end End: Pure Deprotected Product purify->end

References

Application Notes & Protocols: Coupling Efficiency of Z-Ser(OBzl)-OH in Peptide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of N-α-Benzyloxycarbonyl-O-benzyl-L-serine (Z-Ser(OBzl)-OH) in peptide synthesis. It covers key factors influencing its coupling efficiency, quantitative data from representative reactions, detailed experimental protocols, and troubleshooting guidelines for common side reactions.

Introduction to Z-Ser(OBzl)-OH in Peptide Synthesis

Z-Ser(OBzl)-OH is a protected derivative of the amino acid serine, widely utilized in peptide synthesis.[1] The protecting groups serve critical functions:

  • Z-group (Benzyloxycarbonyl): Protects the α-amino group to prevent self-polymerization and control the sequence of amino acid addition. It is typically stable during the coupling reaction and can be removed by methods like acidolysis or hydrogenolysis.[1]

  • Bzl group (Benzyl ether): Protects the side-chain hydroxyl group of serine. This prevents unwanted side reactions at the hydroxyl group during peptide elongation.[1]

The strategic use of these protecting groups allows for the precise and controlled incorporation of serine into a growing peptide chain, which is fundamental for synthesizing complex peptides, peptidomimetics, and therapeutic agents.[1] The success of the synthesis heavily relies on the efficiency of the peptide bond formation (coupling) step.

Factors Influencing Coupling Efficiency

The efficiency of coupling Z-Ser(OBzl)-OH, or any amino acid, can be influenced by several factors:

  • Choice of Coupling Reagent: Modern peptide synthesis employs a variety of coupling reagents, which convert the carboxylic acid into a more reactive species. These are broadly categorized into carbodiimides (e.g., DCC, EDC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium (B103445) salts (e.g., PyBOP).[2] Reagents like HATU are known for their high efficiency and faster reaction rates, making them suitable for difficult couplings.[2][3]

  • Steric Hindrance: The bulkiness of the reacting amino acids and the growing peptide chain can impede the approach of the activated amino acid, slowing down the reaction.

  • Peptide Aggregation: As the peptide chain elongates on a solid support, it can fold into secondary structures and aggregate.[4] This aggregation can render the N-terminal amine inaccessible, leading to incomplete or failed couplings.[4]

  • Reaction Conditions: Parameters such as solvent, temperature, and the type and concentration of the base (e.g., DIPEA, NMM) are crucial for optimizing the reaction rate while minimizing side reactions like racemization.[2]

Visualization of Key Processes

Peptide_Bond_Formation cluster_activation Step 1: Carboxyl Group Activation cluster_coupling Step 2: Nucleophilic Attack & Amide Bond Formation Z_Ser Z-Ser(OBzl)-OH Activated_Ester Activated Intermediate (e.g., O-acylisourea, Active Ester) Z_Ser->Activated_Ester + Base (DIPEA) Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activated_Ester Dipeptide Z-Ser(OBzl)-Peptide-Resin (New Peptide Bond) Activated_Ester->Dipeptide Biproduct Byproduct (e.g., DCU, HOBt) Activated_Ester->Biproduct Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Dipeptide Nucleophilic Attack

Caption: General pathway of peptide bond formation using Z-Ser(OBzl)-OH.

SPPS_Workflow Start Start with Resin-Bound Peptide (Free N-terminus) Wash1 Wash Resin (e.g., DMF) Start->Wash1 Coupling Coupling Step: Add Z-Ser(OBzl)-OH, Coupling Reagent, Base Wash1->Coupling Monitor Monitor Reaction (e.g., Kaiser Test) Coupling->Monitor Monitor->Coupling Incomplete Wash2 Wash Resin (e.g., DMF, DCM) Monitor->Wash2 Completion Deprotection Nα-Deprotection Step (Remove next Fmoc/Boc) Wash2->Deprotection End Cycle Complete (Ready for next amino acid) Deprotection->End

Caption: A typical experimental workflow for one coupling cycle in SPPS.

Quantitative Data on Coupling Efficiency

Direct quantitative comparisons for Z-Ser(OBzl)-OH are not extensively documented in single studies. The table below summarizes reported yields for the closely related Boc-Ser(Bzl)-OH and general expectations for common coupling reagents, which provide a strong indication of the performance expected for Z-Ser(OBzl)-OH under similar conditions.

Nα-Protected Serine DerivativeCoupling PartnerCoupling Reagent/BaseSolventReaction Time & TempReported Yield (%)Reference
Boc-Ser(Bzl)-OHL-Histidine methyl esterDEPBT / BaseNot SpecifiedNot Specified~54.6%[3]
Boc-Alanine(S)-Benzyl 2-amino-3-hydroxypropanoateEDC / HOBt / Et₃NChloroform20 hours @ RTHigh (Crude)[3]
Fmoc-AlanineResin-bound Serine derivativeHBTU / DIPEADMF10-60 min @ RTHigh (Qualitative)[3]
Fmoc-AlanineResin-bound Serine derivativeHATU / DIPEADMF10-60 min @ RTHigh (Qualitative)[3]

Note: Yields are highly dependent on the specific peptide sequence and reaction conditions. Reagents like HATU are generally considered superior for difficult couplings, often achieving near-quantitative yields.[2][3]

Experimental Protocols

The following are generalized protocols for coupling Z-Ser(OBzl)-OH in solid-phase peptide synthesis (SPPS). Note: Molar equivalents are based on the initial resin loading.

Protocol 1: Coupling using Carbodiimide (EDC/HOBt)

This method is a classic and cost-effective approach.[3]

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Reagent Preparation: In a separate vessel, dissolve Z-Ser(OBzl)-OH (3 eq.), HOBt (3 eq.), and EDC·HCl (3 eq.) in DMF.

  • Activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the swelled resin. Gently agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Check for reaction completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Coupling using Uronium Salt (HATU)

This protocol is recommended for potentially difficult couplings due to the high reactivity of HATU.[3]

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Reagent Preparation: In a separate vessel, dissolve Z-Ser(OBzl)-OH (3 eq.) and HATU (2.95 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/HATU solution to the resin. Immediately add N,N-Diisopropylethylamine (DIPEA) (6 eq.). Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Check for reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: Z-Group Deprotection (Hydrogenolysis)

  • Preparation: After completing the peptide sequence and performing side-chain deprotection (if needed), suspend the peptide-resin in a suitable solvent like methanol (B129727) or DMF.

  • Catalyst Addition: Add a palladium catalyst, typically Palladium on Carbon (Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen gas atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.

Troubleshooting and Side Reactions

  • Incomplete Coupling: If monitoring indicates an incomplete reaction, a second coupling (double coupling) can be performed by repeating the protocol.[5] For severely difficult sequences, consider using a more powerful reagent (e.g., switching from EDC to HATU) or chaotropic salts to disrupt aggregation.[4]

  • Racemization: Over-activation or prolonged exposure to basic conditions can lead to racemization. Using additives like HOBt with carbodiimides helps suppress this side reaction.[3] Phosphonium reagents like PyBOP are also known to minimize racemization.

  • β-Elimination: For phosphorylated serine residues, the use of strong bases like piperidine (B6355638) during Fmoc deprotection can sometimes lead to β-elimination of the phosphate (B84403) group.[5] While the benzyl (B1604629) ether in Z-Ser(OBzl)-OH is more stable, harsh basic conditions should still be managed carefully.

Troubleshooting_Logic Start Kaiser Test Positive (Incomplete Coupling) Recouple Perform a Second Coupling (Double Couple) Start->Recouple CheckAgain Re-test with Kaiser Test Recouple->CheckAgain Success Proceed to Deprotection CheckAgain->Success Negative Failure Consider Advanced Strategies CheckAgain->Failure Positive Strategy1 Use stronger coupling reagent (e.g., HATU, COMU) Failure->Strategy1 Strategy2 Increase reaction temperature (if applicable) Failure->Strategy2 Strategy3 Add chaotropic salts to disrupt aggregation Failure->Strategy3

Caption: Decision-making workflow for troubleshooting incomplete coupling.

References

Application Notes and Protocols for the Synthesis of Serine-Containing Peptidomimetics Using Z-Ser-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-benzyloxycarbonyl-L-serine benzyl (B1604629) ester (Z-Ser-OBzl) and its derivatives in the synthesis of serine-containing peptidomimetics. This document is intended to guide researchers through the strategic application of this versatile building block in the development of novel therapeutic agents.

Introduction

Peptidomimetics are structurally modified peptides designed to retain or enhance the therapeutic properties of their parent peptides while overcoming limitations such as poor metabolic stability and low bioavailability.[1] Serine, with its functional hydroxyl side chain, is a common residue in bioactive peptides and a key target for modification in peptidomimetic design. The protected amino acid this compound, and its side-chain protected analogue Z-Ser(Bzl)-OH, are crucial starting materials in the solution-phase synthesis of these complex molecules.[2] The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the benzyl (Bzl) group protects the C-terminus or the side-chain hydroxyl group, allowing for selective deprotection and modification.[2]

Core Concepts in Peptidomimetic Synthesis

The synthesis of peptidomimetics using this compound typically involves a solution-phase approach. This method, while more classical than solid-phase peptide synthesis (SPPS), offers advantages in scalability and the purification of intermediates, which is often necessary for complex, non-natural structures.[3] Key steps in the synthesis include:

  • Protecting Group Strategy: The choice and manipulation of protecting groups are fundamental to successful synthesis. The Z and Bzl groups are orthogonal, meaning they can be removed under different conditions, providing precise control over the synthetic route.[2]

  • Peptide Coupling: The formation of the amide bond between this compound (or a derivative) and another amino acid or a non-natural building block is achieved using coupling reagents. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[4][5]

  • Purification and Characterization: Intermediates and the final peptidomimetic product are typically purified using techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Data Presentation: Synthesis of a Model Dipeptidomimetic

The following table summarizes the expected quantitative data for the solution-phase synthesis of a model serine-containing dipeptidomimetic, Z-Ser(Bzl)-β-Ala-OMe, using Z-Ser(Bzl)-OH and a β-amino acid ester. These values are representative of typical yields for solution-phase peptide coupling reactions.

StepReactionReagentsTypical Yield (%)Purity (by HPLC) (%)
1Peptide CouplingZ-Ser(Bzl)-OH, H-β-Ala-OMe·HCl, EDC, HOBt, DIPEA75-90>95
2Z-group DeprotectionH₂, 10% Pd/C85-95>98
3Bzl-group DeprotectionH₂, 10% Pd/C85-95>98

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Serine-Containing Dipeptidomimetic (Z-Ser(Bzl)-β-Ala-OMe)

This protocol details the coupling of N-α-benzyloxycarbonyl-O-benzyl-L-serine (Z-Ser(Bzl)-OH) with β-alanine methyl ester hydrochloride.

Materials:

  • Z-Ser(Bzl)-OH

  • β-Alanine methyl ester hydrochloride (H-β-Ala-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Z-Ser(Bzl)-OH:

    • Dissolve Z-Ser(Bzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or a mixture of DCM/DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

  • Coupling Reaction:

    • In a separate flask, suspend H-β-Ala-OMe·HCl (1.0 eq) in anhydrous DCM and add DIPEA (1.0 eq) to neutralize the salt. Stir for 15 minutes at room temperature.

    • Add the neutralized β-alanine methyl ester solution to the activated Z-Ser(Bzl)-OH solution at 0 °C.

    • Add an additional equivalent of DIPEA (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the resulting dipeptidomimetic, Z-Ser(Bzl)-β-Ala-OMe, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection of the Z-group

This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) group.

Materials:

Procedure:

  • Dissolve the Z-protected dipeptidomimetic in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (catalytic amount, typically 10% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected dipeptidomimetic.

Visualizations

Experimental Workflow for Dipeptidomimetic Synthesis

experimental_workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification cluster_deprotection Deprotection Z_Ser_Bzl_OH Z-Ser(Bzl)-OH EDC_HOBt EDC, HOBt in DCM/DMF, 0°C Z_Ser_Bzl_OH->EDC_HOBt Activated_Ester Activated Ester Intermediate EDC_HOBt->Activated_Ester Coupling_Reaction Coupling (Room Temp, Overnight) Activated_Ester->Coupling_Reaction Beta_Ala_Ester H-β-Ala-OMe·HCl DIPEA DIPEA Beta_Ala_Ester->DIPEA Neutralized_Amine Neutralized β-Amino Ester DIPEA->Neutralized_Amine Neutralized_Amine->Coupling_Reaction Crude_Product Crude Dipeptidomimetic Coupling_Reaction->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure Z-Ser(Bzl)-β-Ala-OMe Chromatography->Pure_Product H2_PdC H₂, Pd/C in MeOH Pure_Product->H2_PdC Deprotected_Product H-Ser(Bzl)-β-Ala-OMe H2_PdC->Deprotected_Product

Caption: Solution-phase synthesis workflow for a serine-containing dipeptidomimetic.

Hypothetical Signaling Pathway Inhibition

Many peptidomimetics are designed to inhibit protein-protein interactions (PPIs) that are critical in disease-related signaling pathways. For instance, a serine-containing peptidomimetic could be designed to mimic a binding motif and inhibit a kinase-substrate interaction in a cancer-related pathway.

signaling_pathway Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Substrate Substrate Protein (contains Serine motif) Kinase_B->Substrate Phosphorylates Serine Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Proliferation Cell Proliferation Transcription_Factor->Proliferation Peptidomimetic Serine-Containing Peptidomimetic Peptidomimetic->Kinase_B Inhibits

Caption: Inhibition of a kinase signaling pathway by a serine-containing peptidomimetic.

References

Application Notes and Protocols for the Incorporation of Z-Ser(OBzl)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of serine residues into synthetic peptides is a fundamental aspect of peptide chemistry, crucial for the development of therapeutics, research tools, and diagnostics. The hydroxyl side chain of serine necessitates protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. N-α-benzyloxycarbonyl-O-benzyl-L-serine (Z-Ser(OBzl)-OH) is a protected serine derivative well-suited for Boc-SPPS strategies. The benzyloxycarbonyl (Z) group on the α-amino nitrogen and the benzyl (B1604629) (Bzl) ether on the side-chain hydroxyl group offer stability during peptide coupling and can be removed under specific conditions, providing a degree of orthogonality.[1]

These application notes provide a comprehensive guide for the efficient incorporation of Z-Ser(OBzl)-OH into peptide sequences using automated peptide synthesizers. The protocols detailed below are based on standard Boc-SPPS methodologies and are intended to serve as a starting point for optimization in your laboratory.

Key Features of Z-Ser(OBzl)-OH in Peptide Synthesis

Z-Ser(OBzl)-OH is a valuable building block in peptide synthesis due to the distinct properties of its protecting groups:

  • α-Amino Protection (Z-group): The benzyloxycarbonyl group is stable to the repetitive mild acid treatments used for Boc group removal but can be cleaved under different conditions, most commonly catalytic hydrogenolysis. However, in the context of a standard Boc-SPPS workflow, the Z-group of the initial C-terminal residue remains until the final cleavage step.

  • Side-Chain Protection (Bzl-group): The benzyl ether protecting the serine hydroxyl group is stable to both the acidic conditions of Boc deprotection and the basic conditions used for neutralization.[2] It is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF) or by catalytic hydrogenolysis.[2][3]

  • Solubility: Z-Ser(OBzl)-OH exhibits good solubility in common organic solvents used in SPPS, facilitating its integration into automated synthesis protocols.[1]

Data Presentation: Coupling Efficiency and Purity

While specific, high-throughput quantitative data for the automated synthesis of peptides containing Z-Ser(OBzl)-OH is not extensively published, the following tables provide representative data based on standard Boc-SPPS of serine derivatives. The coupling efficiency of Boc-protected amino acids is generally expected to be greater than 99% to ensure high crude purity of the final peptide.[4]

Table 1: Representative Coupling Conditions and Expected Efficiency for Z-Ser(OBzl)-OH

ParameterConditionExpected OutcomeReference
Amino Acid Z-Ser(OBzl)-OH--
Resin Merrifield or PAM Resin-[1]
Coupling Reagent DIC/HOBt or HBTU/DIEA>99% Coupling Efficiency[5]
Solvent DMF or NMP--
Reaction Time 30 - 120 minutes-[2]
Monitoring Qualitative Ninhydrin (B49086) TestNegative test indicates completion-

Table 2: Typical Cleavage and Deprotection Cocktails and Expected Purity

Cleavage MethodReagent CocktailDuration & Temp.Expected Crude PurityNotes
HF Cleavage HF:Anisole (B1667542) (9:1)1 hour at 0°C>80%Simultaneously cleaves the peptide from the resin and removes the Bzl side-chain protecting group.[6]
TFMSA Cleavage TFMSA:TFA:DCM with scavengers1-2 hours at RT>75%An alternative to HF, though can sometimes lead to more side products.
Catalytic Hydrogenolysis H₂, Pd/C in a suitable solvent4-24 hours at RTVariablePrimarily for removal of the Bzl group, can be performed on the resin-bound peptide before cleavage.[7][8]

Experimental Protocols

The following protocols are generalized for use with most automated peptide synthesizers capable of performing Boc-SPPS. Users should adapt these protocols to their specific instrumentation and peptide sequence.

Protocol 1: Automated Boc-SPPS Cycle for Incorporation of Z-Ser(OBzl)-OH

This protocol outlines a single coupling cycle for adding an amino acid following the incorporation of Z-Ser(OBzl)-OH.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.[1]

    • Add scavengers like 0.5% dithioethane (DTE) if the sequence contains Trp, Cys, or Met.[9]

  • Washing: Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA and byproducts.

  • Neutralization:

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).[9]

    • This step is crucial to neutralize the protonated N-terminus before coupling.

  • Washing: Wash the resin with DCM (3x) and DMF (3x) to remove excess base.

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF. Add DIEA (6-8 equivalents).

    • Alternatively, use a pre-activated solution of the amino acid with DIC/HOBt.

    • Add the activated amino acid solution to the resin and couple for 30-120 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Protocol 2: Cleavage and Deprotection of the Peptide Containing Ser(OBzl)

Method A: High-HF Cleavage

Caution: Hydrofluoric acid is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: Ensure the N-terminal Boc group is removed.[10] Place the dried peptide-resin (approx. 0.2 mmol) in the HF reaction vessel.

  • Scavengers: Add scavengers to the resin. A common scavenger cocktail is anisole (1 mL).[6]

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill approximately 10 mL of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1 hour.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Wash the resin with a small amount of TFA and precipitate the peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation and wash with cold diethyl ether.

Method B: On-Resin Hydrogenolysis of the Benzyl Group followed by TFA Cleavage

This method can be used if HF is to be avoided.

  • Resin Preparation: Swell the peptide-resin in a suitable solvent like DMF or THF.

  • Catalyst Addition: Add a Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the resin).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature. The reaction time can vary from 4 to 24 hours.

  • Catalyst Removal: Filter the resin to remove the Pd/C catalyst and wash thoroughly.

  • TFA Cleavage: Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation: Precipitate and isolate the peptide as described in Method A.

Potential Side Reactions and Mitigation

  • Racemization: Although less common for serine compared to other amino acids, racemization can occur, especially with certain coupling reagents and bases. The use of HOBt or Oxyma as additives can help to suppress racemization.

  • N-O Acyl Shift: During strong acid cleavage (e.g., HF or TFA), an N-O acyl shift can occur, where the peptide backbone migrates from the nitrogen to the hydroxyl oxygen of serine. This is a reversible reaction and can often be reversed by treatment with a mild base.[1]

  • Incomplete Deprotection: Incomplete removal of the benzyl group can occur, especially with hydrogenolysis. Ensuring an active catalyst and sufficient reaction time is crucial.

  • Aspartimide Formation: In sequences containing Asp-Ser, aspartimide formation can be a significant side reaction, particularly under basic conditions.[1] Using in-situ neutralization protocols can help to minimize this.[1]

Visualizations

experimental_workflow cluster_SPPS_Cycle Automated SPPS Cycle cluster_Cleavage Cleavage & Deprotection Resin_Swelling 1. Resin Swelling (DCM) Boc_Deprotection 2. Boc Deprotection (50% TFA/DCM) Resin_Swelling->Boc_Deprotection Wash_1 3. Washing (DCM/IPA) Boc_Deprotection->Wash_1 Neutralization 4. Neutralization (10% DIEA/DCM) Wash_1->Neutralization Wash_2 5. Washing (DCM/DMF) Neutralization->Wash_2 Coupling 6. Coupling (Boc-AA, Activator, Base) Wash_2->Coupling Wash_3 7. Washing (DMF/DCM) Coupling->Wash_3 Monitoring 8. Monitoring (Ninhydrin Test) Wash_3->Monitoring Repeat Repeat for next amino acid Monitoring->Repeat HF_Cleavage Method A: HF Cleavage (HF/Anisole) Repeat->HF_Cleavage Hydrogenolysis Method B: On-Resin Hydrogenolysis (H2, Pd/C) Repeat->Hydrogenolysis Precipitation Peptide Precipitation (Cold Ether) HF_Cleavage->Precipitation TFA_Cleavage Followed by TFA Cleavage (TFA/Scavengers) Hydrogenolysis->TFA_Cleavage TFA_Cleavage->Precipitation Isolation Isolation & Purification Precipitation->Isolation

Caption: Automated Boc-SPPS workflow for peptide synthesis and subsequent cleavage.

signaling_pathway cluster_incorporation Incorporation into Peptide Chain cluster_deprotection Final Deprotection Z_Ser_OBzl Z-Ser(OBzl)-OH Activation Carboxyl Activation (e.g., HBTU or DIC/HOBt) Z_Ser_OBzl->Activation Coupling Peptide Bond Formation with N-terminal Amine on Resin Activation->Coupling Resin_Peptide Resin-Bound Peptide with Protected Ser(OBzl) Coupling->Resin_Peptide Strong_Acid Strong Acid Cleavage (e.g., HF) Resin_Peptide->Strong_Acid Catalytic_Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Resin_Peptide->Catalytic_Hydrogenolysis Free_Peptide Final Deprotected Peptide with free Serine Strong_Acid->Free_Peptide Catalytic_Hydrogenolysis->Free_Peptide

Caption: Chemical pathway for Z-Ser(OBzl)-OH incorporation and deprotection.

References

Application of Z-Ser(OBzl)-OH in Fragment Condensation for the Synthesis of Large Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chemical synthesis of large peptides and proteins is a formidable challenge, primarily due to the cumulative inefficiencies of stepwise solid-phase peptide synthesis (SPPS) for sequences exceeding 50 amino acids. Fragment condensation, a strategy where smaller, protected peptide fragments are synthesized and then coupled together in solution or on a solid support, offers a powerful alternative. This approach allows for the purification of intermediate fragments, leading to a purer final product. The success of fragment condensation hinges on the judicious choice of protecting groups to prevent side reactions and ensure regioselective peptide bond formation.

N-α-Benzyloxycarbonyl-O-benzyl-L-serine (Z-Ser(OBzl)-OH) is a valuable building block in this context.[1] The benzyloxycarbonyl (Z) group provides N-terminal protection, while the benzyl (B1604629) (Bzl) ether safeguards the hydroxyl group of the serine side chain.[1] Both protecting groups are stable under various coupling conditions but can be removed orthogonally, offering precise control during complex synthetic routes.[1] The Z group is typically cleaved by acidolysis or hydrogenolysis, whereas the benzyl ether is removed by hydrogenolysis.[1] This application note provides a detailed overview, protocols, and data related to the use of Z-Ser(OBzl)-OH in the fragment condensation approach for synthesizing large peptides.

Core Concepts

Fragment condensation involves the coupling of two peptide fragments, one with a free N-terminal amine (the amine component) and the other with an activated C-terminal carboxyl group (the carboxyl component). To prevent unwanted side reactions, all other reactive functionalities, such as the side chains of certain amino acids, must be protected. The choice of protecting groups is critical and should allow for selective deprotection at the appropriate stages of the synthesis.

The Boc/Bzl (tert-butoxycarbonyl/benzyl) and Z/Bzl strategies are classical protection schemes used in peptide synthesis.[2] In the context of fragment condensation involving a Z-Ser(OBzl)-containing fragment, the Z-group typically protects the N-terminus of the fragment, while the benzyl group protects the serine side chain.

Experimental Protocols

The following protocols are generalized methodologies for the preparation of peptide fragments containing Z-Ser(OBzl)-OH and their subsequent use in fragment condensation.

Protocol 1: Synthesis of a Z-Ser(OBzl)-Containing Peptide Fragment

This protocol outlines the solid-phase synthesis of a protected peptide fragment with Z-Ser(OBzl)-OH incorporated within the sequence.

Materials:

  • Fmoc-Rink Amide MBHA resin or equivalent

  • Fmoc-amino acids

  • Z-Ser(OBzl)-OH

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF and add to the resin. Agitate for 1-2 hours.

    • For incorporating Z-Ser(OBzl)-OH: In the desired coupling cycle, use Z-Ser(OBzl)-OH (3 eq.) instead of an Fmoc-amino acid. The coupling procedure remains the same.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Fragment Cleavage: Treat the resin with a cleavage cocktail to release the protected peptide fragment. The specific cocktail will depend on the side-chain protecting groups used.

  • Purification: Purify the crude peptide fragment by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the fragment by mass spectrometry and analytical HPLC.

Protocol 2: Fragment Condensation in Solution Phase

This protocol describes the coupling of a Z-Ser(OBzl)-containing fragment (carboxyl component) with another peptide fragment (amine component).

Materials:

  • Protected peptide fragment with a C-terminal carboxyl group (e.g., the fragment from Protocol 1).

  • Protected peptide fragment with a free N-terminal amine.

  • Coupling reagents: HBTU/HOBt, or DCC/HOBt.

  • Base: DIPEA.

  • Solvents: DMF, DCM, or a mixture thereof.

Procedure:

  • Dissolution: Dissolve the carboxyl component fragment (1 eq.), HBTU (1 eq.), and HOBt (1 eq.) in a minimal amount of DMF.

  • Activation: Add DIPEA (2 eq.) to the mixture and stir for 15-30 minutes at 0 °C to activate the C-terminal carboxyl group.

  • Coupling: Dissolve the amine component fragment (1 eq.) in DMF and add it to the activated carboxyl component solution.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by HPLC.

  • Work-up:

    • Precipitate the crude protected peptide by adding cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate with cold diethyl ether to remove excess reagents.

  • Purification: Purify the fully protected large peptide by size-exclusion chromatography or RP-HPLC.

  • Deprotection: Remove all protecting groups using a suitable method, such as catalytic hydrogenolysis for Z and Bzl groups, followed by final purification.

Data Presentation

While specific quantitative data for a single large peptide synthesis using a Z-Ser(OBzl) fragment is not available in the searched literature, the following table provides a representative example of yields reported for a fragment condensation approach in the synthesis of Somatostatin (B550006), which utilizes similar Z and Bzl protecting group strategies.

Fragments to be CoupledCoupling MethodSolventYield of Coupled ProductPurityReference
Boc-Ala-Gly-Cys(Bzl)-Lys(Z)-Asn-Phe-NHNH₂ + H-Phe-Trp-Lys[Z(pCl)]-Thr-Phe-Thr-Ser-Cys(Bzl)-OBzlAzide methodDMFNot explicitly stated for the coupling step, but overall synthesis was successful.Sufficient for biological activity testing.[3]

Note: The synthesis of somatostatin described by Hartrodt et al. provides a relevant example of the fragment condensation strategy, although the serine side chain in the C-terminal fragment is unprotected.[3] The principles of fragment activation and coupling are analogous to a synthesis that would involve a Z-Ser(OBzl) residue.

Visualizations

Diagram 1: General Workflow for Fragment Condensation

Caption: Workflow for large peptide synthesis via fragment condensation.

Diagram 2: Orthogonal Protection Strategy with Z-Ser(OBzl)-OH

OrthogonalProtection Z_Ser_OBzl Z-NH CH COOH CH₂ O-Bzl Z_group Z-group (N-terminal) Benzyloxycarbonyl Z_group->Z_Ser_OBzl:N Deprotection_Z Cleavage: - Acidolysis (e.g., HBr/AcOH) - Hydrogenolysis (H₂/Pd) Z_group->Deprotection_Z Bzl_group Bzl-group (Side-chain) Benzyl ether Bzl_group->Z_Ser_OBzl:side Deprotection_Bzl Cleavage: - Hydrogenolysis (H₂/Pd) Bzl_group->Deprotection_Bzl

Caption: Orthogonal protection of serine using Z and Bzl groups.

Conclusion

References

Analytical techniques for monitoring Z-Ser-obzl reactions (e.g., HPLC, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical monitoring of reactions involving N-carbobenzyloxy-L-serine benzyl (B1604629) ester (Z-Ser-OBzl). The primary techniques covered are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Mass Spectrometry (MS) for structural confirmation.

Introduction

N-carbobenzyloxy-L-serine benzyl ester (this compound) is a critical protected amino acid derivative used extensively in peptide synthesis and as a building block in the development of various pharmaceutical compounds. Monitoring the progress of reactions involving this compound is essential to ensure optimal yield, purity, and the identification of potential byproducts. This application note details robust analytical methods for real-time or at-line monitoring of this compound synthesis and subsequent coupling reactions.

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the cornerstone for monitoring these reactions. It allows for the separation and quantification of the starting materials, the this compound product, and any impurities or byproducts. UV detection is highly effective due to the presence of two aromatic rings (benzyloxycarbonyl and benzyl ester groups) in the this compound molecule.

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides unambiguous identification of the compounds separated by the chromatography. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing protected amino acids like this compound, providing molecular weight information and fragmentation patterns for structural elucidation.

Data Presentation: Quantitative Reaction Monitoring

The progress of a typical reaction to synthesize this compound from L-Serine, benzyl alcohol, and a benzyloxycarbonylating agent can be monitored by taking aliquots from the reaction mixture at different time points. The following table represents typical data obtained from the RP-HPLC analysis.

Time Point (hours)L-Serine (Peak Area %)Benzyl Alcohol (Peak Area %)This compound (Peak Area %)Byproduct 1 (Peak Area %)
045.253.10.01.7
130.848.519.51.2
215.142.341.21.4
45.338.954.11.7
81.236.560.32.0
24<0.135.862.12.1

Experimental Protocols

Sample Preparation Protocol
  • Reaction Quenching: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Dilution: Immediately dilute the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile (B52724) and water to quench the reaction and prevent further changes.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

RP-HPLC Method for Chemical Purity and Reaction Monitoring

This method is designed for the quantitative determination of this compound and the separation from starting materials and potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

    • Analytical balance

    • Volumetric flasks and pipettes

  • Materials:

    • HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA)

    • This compound reference standard

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
LC-MS Method for Structural Confirmation

This method is for the identification of this compound and related substances based on their mass-to-charge ratio (m/z).

  • Instrumentation:

    • LC-MS system with an Electrospray Ionization (ESI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • LC Conditions:

    • Use the same column and mobile phase conditions as the RP-HPLC method, but replace TFA with 0.1% formic acid for better MS compatibility.

  • MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Scan Range m/z 100 - 1000
Collision Energy (for MS/MS) 10-30 eV (for fragmentation)
  • Expected Mass and Fragments:

    • This compound Molecular Weight: 329.35 g/mol

    • Expected [M+H]+: m/z 330.1

    • Potential Fragments (MS/MS):

      • Loss of the benzyl group (-C₇H₇): m/z 239.1

      • Loss of the benzyloxycarbonyl group (-C₈H₇O₂): m/z 194.1

      • Formation of the tropylium (B1234903) ion from the benzyl or benzyloxycarbonyl group: m/z 91.1

Visualizations

experimental_workflow cluster_reaction This compound Synthesis cluster_sampling Sampling & Quenching cluster_analysis Analytical Workflow cluster_data Data Analysis Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilute Dilute & Quench Aliquot->Dilute Filter Filter (0.22 µm) Dilute->Filter HPLC_UV RP-HPLC-UV Filter->HPLC_UV LC_MS LC-MS Filter->LC_MS Quantify Quantification HPLC_UV->Quantify Identify Identification LC_MS->Identify

Caption: Workflow for monitoring this compound reactions.

logical_relationship Reaction This compound Reaction Monitoring Reaction Monitoring Reaction->Monitoring HPLC HPLC Monitoring->HPLC MS Mass Spectrometry Monitoring->MS Purity Purity Assessment HPLC->Purity Yield Yield Optimization HPLC->Yield MS->Purity

Caption: Logical flow of analytical monitoring.

Application Notes & Protocols: Serine Derivatives in Drug Discovery - A Case Study on SARS-CoV 3CL Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols based on a case study of a drug discovery project focused on serine derivatives as inhibitors of the Severe Acute Respiratory Syndrome (SARS) coronavirus 3CL protease (3CLpro). This protease is essential for viral replication, making it a prime target for antiviral drug development.

Case Study: Discovery of Novel Serine-Based SARS-CoV 3CL Protease Inhibitors

A study focused on the design and synthesis of a series of serine derivatives with the aim of inhibiting the SARS-CoV 3CL protease.[1][2] The researchers designed lead compounds based on the structure of a known tetrapeptide aldehyde inhibitor and another cinnamoyl inhibitor.[2] Molecular docking simulations were used to predict the binding of the designed serine derivatives to the active site of the protease.[1] A series of compounds were then synthesized and evaluated for their inhibitory activity against the SARS 3CL R188I mutant protease.[2] The study successfully identified several potent inhibitors, with the most active compound, a cinnamoyl derivative (6n), exhibiting an IC50 value of 85 μM.[1]

Data Presentation: Inhibitory Activity of Serine Derivatives against SARS-CoV 3CL R188I Mutant Protease

The following table summarizes the quantitative data from the study, presenting the half-maximal inhibitory concentration (IC50) values for a selection of the synthesized serine derivatives.

Compound IDStructureIC50 (μM)
6n N-cinnamoyl-O-benzoyl-L-serine anilide85
6o N-(2-methyl-6-nitrobenzoyl)-O-benzoyl-L-serine anilide>100 (Good Potential)
6m N-(3-phenylpropanoyl)-O-benzoyl-L-serine anilideDecreased activity compared to 6n
ent-3 Enantiomer of a lead compoundReasonable Inhibitor
ent-7k Enantiomer of a lead compoundReasonable Inhibitor

Data sourced from Bioorganic & Medicinal Chemistry, 2016.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments described in the case study.

Protocol 1: General Synthesis of Serine-Based Inhibitors

This protocol describes the general synthetic route for preparing the serine-based inhibitors.

Materials:

  • Appropriate N-protected serine derivative (e.g., N-Boc-L-serine)

  • Benzoyl chloride

  • Aniline

  • Various acyl chlorides or carboxylic acids for N-acylation (e.g., cinnamoyl chloride)

  • Coupling agents (e.g., DCC, HOBt)

  • Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Acids for deprotection (e.g., Trifluoroacetic acid (TFA))

  • Silica (B1680970) gel for column chromatography

Procedure:

  • O-Benzoylation: To a solution of N-protected serine in DCM, add TEA and benzoyl chloride at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Amide Coupling: To the O-benzoylated serine derivative, add aniline, a coupling agent (e.g., DCC/HOBt), and a base (e.g., DIPEA) in DMF. Stir the reaction at room temperature.

  • N-Deprotection: Remove the N-protecting group (e.g., Boc group with TFA in DCM).

  • N-Acylation: Acylate the free amine with the desired acyl chloride or carboxylic acid (using a coupling agent) to obtain the final inhibitor.

  • Purification: Purify the final compound by silica gel column chromatography.

Protocol 2: SARS-CoV 3CL Protease Inhibition Assay

This protocol details the method used to evaluate the inhibitory activity of the synthesized compounds against the SARS-CoV 3CL R188I mutant protease.

Materials:

  • SARS-CoV 3CL R188I mutant protease

  • Fluorogenic substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Dilute the SARS-CoV 3CL R188I mutant protease to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Assay Reaction:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add the inhibitor solution to the respective wells.

    • Add the enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition: Monitor the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Inhibitor Synthesis and Evaluation

The following diagram illustrates the overall workflow from the synthesis of the serine-based inhibitors to their biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start N-Protected Serine step1 O-Benzoylation start->step1 step2 Amide Coupling with Aniline step1->step2 step3 N-Deprotection step2->step3 step4 N-Acylation step3->step4 end_synthesis Purified Inhibitor step4->end_synthesis start_eval Purified Inhibitor end_synthesis->start_eval assay SARS-CoV 3CLpro Inhibition Assay start_eval->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: Workflow for the synthesis and evaluation of serine-based inhibitors.

Logical Relationship in Structure-Activity Relationship (SAR) Studies

This diagram outlines the logical flow of the structure-activity relationship analysis conducted in the study.

G cluster_sar Structure-Activity Relationship (SAR) initial_hit Initial Lead Compounds (Tetrapeptide Aldehyde & Cinnamoyl Inhibitor) design Design of Serine Derivatives (Docking Simulations) initial_hit->design synthesis Synthesis of a Library of Analogs design->synthesis testing Biological Testing (IC50 Measurement) synthesis->testing analysis Analysis of Activity Data testing->analysis conclusion Identification of Key Structural Features for Potency (e.g., Cinnamoyl Group) analysis->conclusion

Caption: Logical flow of the SAR analysis for the serine protease inhibitors.

References

Application of Z-Ser(OBzl)-OH in the Development of Therapeutic Peptides for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The development of therapeutic peptides for neurological disorders, such as Alzheimer's and Parkinson's disease, represents a promising frontier in modern medicine. These peptides are often designed to interact with specific molecular targets to modulate disease pathways, for instance, by inhibiting the aggregation of amyloid-β (Aβ) or α-synuclein proteins, or by promoting neuronal survival and microtubule stability. The synthesis of these complex biomolecules requires a precise and controlled chemical strategy, for which protected amino acids are indispensable.

Z-Ser(OBzl)-OH, or N-α-Benzyloxycarbonyl-O-benzyl-L-serine, is a key building block in the synthesis of serine-containing therapeutic peptides. The dual protecting groups, the benzyloxycarbonyl (Z) group on the α-amino terminus and the benzyl (B1604629) (Bzl) group on the serine side chain, offer robust protection during peptide chain elongation in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This ensures the specific formation of peptide bonds without unintended side reactions involving the reactive amino and hydroxyl groups.

The choice of Z-Ser(OBzl)-OH is particularly relevant in synthetic strategies where orthogonal deprotection is required. The Z group is typically removed by acidolysis (e.g., with trifluoroacetic acid - TFA), while the benzyl group is cleaved by hydrogenolysis. This differential lability allows for selective manipulation of the peptide structure during synthesis, which is crucial for producing complex or modified peptides. While modern peptide synthesis often favors the Fmoc/tBu strategy due to its milder deprotection conditions, the Z/Bzl strategy remains a valid and sometimes preferred method, especially in specific synthetic contexts or for the production of certain peptide fragments.

A notable example of a serine-containing neuroprotective peptide is NAP (davunetide), with the sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln.[1] NAP has been shown to offer neuroprotection in various models of neurodegenerative diseases by interacting with tubulin and promoting microtubule stability.[2][3] While recent syntheses of NAP and its analogs would likely employ Fmoc-Ser(tBu)-OH for SPPS, the principles of peptide synthesis allow for the incorporation of serine using Z-Ser(OBzl)-OH, particularly in historical or solution-phase synthesis approaches.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the neuroprotective effects of the serine-containing peptide NAP (davunetide).

Table 1: In Vivo Neuroprotective Effects of NAP in a Rat Model of Stroke [1]

Treatment GroupDoseInfarct Volume (% of Hemisphere)Motor Disability Score
Vehicle-17.04 ± 1.181.9 ± 0.3
NAP3 µg/kg9.67 ± 1.40.7 ± 0.2
D-NAP (inactive isomer)3 µg/kg19.19 ± 1.9Not Reported

*p < 0.05 compared to vehicle

Table 2: In Vitro Neuroprotective Effects of NAP

AssayModel SystemToxinNAP ConcentrationObserved EffectReference
Inhibition of Aβ AggregationIn vitro fluorescenceAmyloid-β (1-40)Not specifiedInhibition of fibril formation[4]
Neuronal SurvivalPrimary cortical neuronsAmyloid-β (25-35)Femtomolar concentrationsProtection against toxicity[2]
Apoptosis ReductionRat model of strokeIschemia3 µg/kgSignificant reduction in TUNEL-positive cells[1]
Caspase-3 ActivityNot specifiedNot specifiedNot specifiedReduction in caspase-3 activity is a likely downstream effect of apoptosis inhibition[1]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Serine-Containing Neuroprotective Peptide (e.g., NAP)

This protocol describes a general method for manual Fmoc-based SPPS, which is the most common modern technique. While Z-Ser(OBzl)-OH is used in a Z-based strategy, the principles of chain elongation are similar. For a Z-based synthesis, the Fmoc deprotection step would be replaced with an acid-lability deprotection of the Z-group, and the final cleavage would be adjusted to remove the benzyl protecting groups.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Fmoc-amino acids (including Fmoc-Ser(tBu)-OH as a modern alternative to Z-Ser(OBzl)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc group is removed from the resin by treating it with 20% piperidine in DMF for 10-20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. This solution is then added to the resin, and the mixture is agitated for 1-2 hours. The coupling efficiency can be monitored using a Kaiser test.

  • Washing: After coupling, the resin is washed with DMF and DCM to remove excess reagents.

  • Chain Elongation: Steps 2-4 are repeated for each amino acid in the peptide sequence. For incorporating serine, Fmoc-Ser(tBu)-OH would be used in this Fmoc-based protocol.

  • Final Fmoc Deprotection: The Fmoc group of the N-terminal amino acid is removed as described in step 2.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu from serine) are removed by treating the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Thioflavin T (ThT) Assay for Amyloid-β Aggregation[4][5]

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. This assay is used to monitor the kinetics of amyloid-β aggregation.

Materials:

  • Amyloid-β (Aβ) peptide (e.g., Aβ1-40 or Aβ1-42)

  • Thioflavin T (ThT) stock solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~480-520 nm)

Procedure:

  • Preparation of Aβ: Aβ peptide is monomerized by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a basic buffer or DMSO. The solution is then diluted to the desired concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, Aβ solution is mixed with the test compound (e.g., NAP) at various concentrations. A control well with Aβ and buffer only is also prepared.

  • ThT Addition: ThT is added to each well to a final concentration of 10-20 µM.

  • Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. Fluorescence intensity is measured at regular intervals over time.

  • Data Analysis: The fluorescence intensity is plotted against time. A sigmoidal curve is typically observed for Aβ aggregation. The effect of the test peptide is evaluated by comparing the lag time, slope, and final fluorescence intensity of the aggregation curves in the presence and absence of the peptide.

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis[6][7][8]

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.

Materials:

  • Cell or tissue samples fixed and permeabilized

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdU-dUTP or fluorescently labeled dUTP)

  • Antibody against the label (if an indirect method is used)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Cells or tissue sections are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100 or proteinase K) to allow the enzyme to access the nucleus.

  • Labeling: The samples are incubated with the TUNEL reaction mixture at 37°C for 1-2 hours in a humidified chamber.

  • Detection (for indirect methods): If a hapten-labeled dUTP (e.g., BrdU) is used, the samples are incubated with a fluorescently labeled antibody that specifically recognizes the hapten.

  • Counterstaining: The nuclei are counterstained with a DNA-binding dye like DAPI to visualize all cells.

  • Imaging and Analysis: The samples are visualized using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show a fluorescent signal in their nuclei. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Protocol 4: Caspase-3 Activity Assay[9][10][11]

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a chromophore or fluorophore upon cleavage by active caspase-3.

Materials:

  • Cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)

  • Assay buffer

  • 96-well plate

  • Microplate reader (for absorbance at 405 nm or fluorescence at Ex/Em = 380/460 nm)

Procedure:

  • Cell Lysis: Cells are treated with the experimental conditions (e.g., neurotoxin with or without the neuroprotective peptide). The cells are then lysed to release intracellular contents, including active caspases.

  • Assay Reaction: The cell lysate is incubated with the caspase-3 substrate in the assay buffer in a 96-well plate.

  • Incubation: The plate is incubated at 37°C for 1-2 hours to allow the caspase-3 to cleave the substrate.

  • Measurement: The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The caspase-3 activity is proportional to the signal generated. The results are often expressed as a fold change in activity compared to the untreated control.

Signaling Pathways and Experimental Workflows

NAP (Davunetide) Signaling Pathway for Neuroprotection

NAP is believed to exert its neuroprotective effects primarily through its interaction with microtubules.[5] This interaction leads to the stabilization of the microtubule network, which is crucial for maintaining neuronal structure, axonal transport, and overall cell health.[6]

NAP_Signaling NAP NAP (Davunetide) Tubulin Tubulin / Microtubules NAP->Tubulin Interacts with Abeta_Toxicity Amyloid-β Toxicity NAP->Abeta_Toxicity Inhibits Aggregation Tau_Hyper Tau Hyperphosphorylation NAP->Tau_Hyper Reduces MT_Stability Increased Microtubule Stability Tubulin->MT_Stability Leads to Axonal_Transport Enhanced Axonal Transport MT_Stability->Axonal_Transport Neuronal_Survival Increased Neuronal Survival MT_Stability->Neuronal_Survival Apoptosis Apoptosis Neuronal_Survival->Apoptosis Inhibits Abeta_Toxicity->Apoptosis Tau_Hyper->Apoptosis

Caption: NAP's neuroprotective signaling pathway.

Experimental Workflow for Evaluating a Neuroprotective Peptide

This workflow outlines the key stages in the preclinical evaluation of a synthetic neuroprotective peptide.

Experimental_Workflow Synthesis Peptide Synthesis (e.g., using Z-Ser(OBzl)-OH) Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification In_Vitro In Vitro Assays Purification->In_Vitro Aggregation Aβ Aggregation Assay (Thioflavin T) In_Vitro->Aggregation Toxicity Neurotoxicity Assay (Cell Viability) In_Vitro->Toxicity Apoptosis_Assay Apoptosis Assays (TUNEL, Caspase-3) In_Vitro->Apoptosis_Assay In_Vivo In Vivo Models (e.g., Alzheimer's or Stroke models) In_Vitro->In_Vivo Promising results lead to Data_Analysis Data Analysis & Conclusion Aggregation->Data_Analysis Toxicity->Data_Analysis Apoptosis_Assay->Data_Analysis Behavioral Behavioral Tests In_Vivo->Behavioral Histology Histopathological Analysis In_Vivo->Histology Behavioral->Data_Analysis Histology->Data_Analysis

Caption: Preclinical evaluation workflow.

Logical Relationship of Peptide Synthesis Protecting Groups

This diagram illustrates the orthogonal protection strategy in peptide synthesis, highlighting the distinct removal conditions for different protecting groups.

Protecting_Groups Peptide Protected Peptide on Resin α-Amino Group Side Chain Z_Group Z (Benzyloxycarbonyl) Peptide:amino->Z_Group Protected by Bzl_Group Bzl (Benzyl) Peptide:side->Bzl_Group Protected by Fmoc_Group Fmoc Peptide:amino->Fmoc_Group Protected by (alternative) tBu_Group tBu (tert-Butyl) Peptide:side->tBu_Group Protected by (alternative) Acid Acidolysis (e.g., TFA, HBr/AcOH) Z_Group->Acid Removed by Hydrogenolysis Hydrogenolysis (H2, Pd/C) Z_Group->Hydrogenolysis Removed by Bzl_Group->Acid Removed by (strong acid) Bzl_Group->Hydrogenolysis Removed by Base Base (e.g., Piperidine) Fmoc_Group->Base Removed by tBu_Group->Acid Removed by

Caption: Orthogonal protecting groups.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Synthesis with Z-Ser(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis using Z-Ser(OBzl)-OH (N-benzyloxycarbonyl-O-benzyl-L-serine). Our goal is to help you improve peptide yield and purity by providing actionable solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the incorporation of Z-Ser(OBzl)-OH into a peptide sequence.

Question 1: What are the primary causes of low coupling efficiency when using Z-Ser(OBzl)-OH?

Answer: Low coupling efficiency with Z-Ser(OBzl)-OH can stem from several factors, primarily related to steric hindrance and the nature of the amino acid itself.

  • Steric Hindrance: The bulky benzyl (B1604629) (Bzl) protecting group on the serine side chain, in addition to the N-terminal benzyloxycarbonyl (Z) group, can physically obstruct the approach of the activated amino acid to the resin-bound free amine, slowing down the reaction.[1]

  • Peptide Aggregation: Sequences containing serine can be prone to aggregation. The growing peptide chains can form secondary structures on the solid support, leading to inter-chain hydrogen bonding that blocks reactive sites.[1] This is a common issue in solid-phase peptide synthesis (SPPS) and can lead to incomplete coupling and deprotection steps.

  • Suboptimal Activation: The chosen coupling reagent or activation time may not be sufficient to effectively activate the carboxylic acid of Z-Ser(OBzl)-OH for efficient reaction.[1]

Question 2: How can I improve a low-yield coupling reaction with Z-Ser(OBzl)-OH?

Answer: To improve coupling yields, a multi-faceted approach is recommended:

  • Optimize Coupling Reagents: Switch to a more potent coupling reagent. For sterically hindered amino acids like Z-Ser(OBzl)-OH, aminium/uronium salts such as HBTU, HATU, or HCTU are generally more effective than carbodiimides like DCC or DIC.[1][2] These reagents can accelerate the reaction and overcome steric challenges.

  • Double Coupling: If a monitoring test (such as the Kaiser test) indicates incomplete reaction, a second coupling step can be performed. After the initial coupling, drain the vessel and add a fresh solution of activated Z-Ser(OBzl)-OH to drive the reaction to completion.[3]

  • Increase Reaction Time and Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[1] Cautiously increasing the temperature may also improve efficiency, but this should be done with care as it can also increase the risk of side reactions like racemization.[4]

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for mitigating aggregation. In severe cases, adding chaotropic salts or using "magic mixture" solvent systems can be effective.[5]

Question 3: What are the common side reactions associated with Z-Ser(OBzl)-OH and how can they be minimized?

Answer: Several side reactions can occur when using Z-Ser(OBzl)-OH, leading to impurities and reduced yield.

  • Racemization: The chiral integrity of the serine residue can be compromised during the activation step, especially with prolonged activation times or the use of certain bases.[6] To minimize racemization, it is crucial to use an appropriate coupling reagent, often in conjunction with an additive like HOBt or Oxyma Pure®, and to avoid excessive pre-activation times.[2][7]

  • β-Elimination: Under basic conditions, particularly during the Fmoc deprotection step if used in an Fmoc-based strategy, the O-benzyl group can be eliminated to form a dehydroalanine (B155165) residue.[4] While the Z-group is not removed with piperidine (B6355638), care should be taken if other basic conditions are employed. Minimizing the duration and temperature of base exposure can help reduce this side reaction.

  • N-O Acyl Shift: In the presence of strong acids, the peptide backbone can rearrange, with the acyl group migrating from the nitrogen to the side-chain oxygen of serine, forming an ester linkage.[6] This is typically reversible under neutral to slightly basic conditions.[4]

  • Side-Chain Acylation: If the O-benzyl group is prematurely cleaved, the exposed hydroxyl group can be acylated during a subsequent coupling step, leading to branched peptides. Ensuring the stability of the benzyl group until the final cleavage step is critical.[8]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high yield and purity. Below is a summary of common coupling reagents and their general performance characteristics, which can be extrapolated for use with Z-Ser(OBzl)-OH.

Coupling Reagent ClassReagent (Activator/Base)Typical YieldCoupling TimeAdvantagesDisadvantages
Carbodiimides EDC/HOBtModerate to High1 - 4 hoursCost-effective, well-established.Slower reaction rates, risk of side reactions (e.g., racemization, dehydration of Asn/Gln).[9]
Aminium/Uronium Salts HBTU/DIEAVery High (typically >95%)10 - 60 minutesFast, efficient, good for sterically hindered couplings.[1]Potential for guanidinylation of the N-terminus.[1]
Aminium/Uronium Salts HATU/DIEAVery High (typically >95%)< 30 minutesMore reactive and faster than HBTU, less racemization.[1][2]Higher cost, potential for guanidinylation.[1]
Phosphonium Salts PyBOP/DIEAHigh1 - 2 hoursEfficient, less risk of guanidinylation compared to aminium salts.[7]Byproduct (HMPA) is carcinogenic (for BOP). PyBOP is a safer alternative.[7]
Phosphonium Salts DEPBT/Base~55% (in a specific reported case)Not SpecifiedExhibits very low racemization.[1]Lower reported yield in some contexts.[1]

Note: Yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The data presented is for general comparison.

Experimental Protocols

General Protocol for Manual Solid-Phase Coupling of Z-Ser(OBzl)-OH

This protocol outlines a standard procedure for coupling Z-Ser(OBzl)-OH to a resin-bound peptide using an aminium/uronium salt activator.

1. Resin Swelling and Deprotection:

  • Swell the peptide-resin (0.1 mmol scale) in DMF for 30-60 minutes.
  • Drain the DMF.
  • Perform the N-terminal deprotection step according to your chosen strategy (e.g., for a preceding Fmoc-amino acid, treat with 20% piperidine in DMF for 5-10 minutes, repeat once).
  • Wash the resin thoroughly with DMF (3-5 times) to remove deprotection reagents.

2. Amino Acid Activation:

  • In a separate vessel, dissolve Z-Ser(OBzl)-OH (3-4 equivalents relative to resin loading) and an activator like HATU (3-4 equivalents) in a minimal amount of DMF.
  • Add a non-nucleophilic base such as DIEA (6-8 equivalents) to the solution.
  • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1]

3. Coupling Reaction:

  • Add the pre-activated amino acid solution to the deprotected peptide-resin.
  • Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, this time can be extended.

4. Monitoring and Washing:

  • Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to monitor the reaction completion. A negative result (yellow beads for Kaiser test) indicates a complete reaction.
  • If the test is positive, consider a second coupling (repeat steps 2 and 3).
  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

5. Capping (Optional):

  • To block any unreacted free amines and prevent the formation of deletion sequences, the resin can be capped by treating it with a solution of acetic anhydride (B1165640) and a base (e.g., DIEA or pyridine) in DMF for 10-20 minutes.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or Positive Kaiser Test after Coupling check_reagents 1. Verify Reagent Quality - Z-Ser(OBzl)-OH purity - Fresh solvents and coupling reagents start->check_reagents optimize_coupling 2. Optimize Coupling Conditions check_reagents->optimize_coupling double_couple Perform Double Coupling optimize_coupling->double_couple If incomplete increase_time Increase Reaction Time/Temp optimize_coupling->increase_time If slow change_reagent Switch to Potent Activator (e.g., HATU, HCTU) optimize_coupling->change_reagent If persistent issues address_aggregation 3. Address Aggregation double_couple->address_aggregation increase_time->address_aggregation change_reagent->address_aggregation change_solvent Switch Solvent (DMF -> NMP) address_aggregation->change_solvent chaotropic_agents Add Chaotropic Agents address_aggregation->chaotropic_agents end Improved Yield change_solvent->end chaotropic_agents->end side_reactions cluster_conditions Reaction Conditions cluster_products Side Products peptide Peptide with Z-Ser(OBzl)-OH activation Activation (Coupling Step) peptide->activation base Basic Conditions (e.g., Deprotection) peptide->base acid Acidic Conditions (e.g., Cleavage) peptide->acid racemized Racemized Peptide (D-Ser Isomer) activation->racemized elimination Dehydroalanine Residue base->elimination acyl_shift N-O Acyl Shift (Isopeptide) acid->acyl_shift

References

Preventing side reactions during the coupling of Z-Ser-obzl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the peptide coupling of N-alpha-Benzyloxycarbonyl-O-benzyl-L-serine (Z-Ser(OBzl)-OH).

Frequently Asked Questions (FAQs)

Q1: What is Z-Ser(OBzl)-OH and what are its key features?

Z-Ser(OBzl)-OH, or N-alpha-Benzyloxycarbonyl-O-benzyl-L-serine, is a protected derivative of the amino acid L-serine.[1] It features a benzyloxycarbonyl (Z) group protecting the alpha-amino group and a benzyl (B1604629) (Bzl) group protecting the side-chain hydroxyl group.[1] These protecting groups are stable during peptide coupling reactions and can be removed under different conditions (the Z group by acidolysis and the benzyl group by hydrogenolysis), offering precise control during complex peptide synthesis.[1]

Q2: What are the most common side reactions observed during the coupling of Z-Ser(OBzl)-OH?

The primary side reactions during the coupling of serine derivatives are:

  • O-acylation: This occurs when the activated carboxyl group of the incoming amino acid acylates the hydroxyl group of an unprotected serine side chain, leading to branched peptide impurities.[2] While the benzyl protecting group in Z-Ser(OBzl)-OH is designed to prevent this, incomplete protection or side reactions with certain reagents can still be a concern.

  • Racemization: The chiral center of the amino acid can epimerize during the activation step of the coupling reaction.[3] This is a significant issue as it leads to the formation of diastereomeric peptides that are often difficult to separate. The risk of racemization is influenced by the choice of coupling reagents, bases, and reaction temperature.[4]

  • Guanidinylation: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the unprotected N-terminus of the peptide chain, forming a guanidine (B92328) moiety that irreversibly terminates peptide elongation.[5][6]

Q3: How does the choice of coupling reagent impact the success of the reaction?

The selection of a coupling reagent is critical for achieving high efficiency and minimizing side reactions.[5] Reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts, each with distinct advantages and disadvantages in terms of reactivity and potential for side reactions.[5][7] For sterically hindered couplings or sequences prone to side reactions, more potent reagents like HATU or HCTU are often recommended.[8]

Q4: Can I perform a "double coupling" if the initial reaction is incomplete?

Yes, a double coupling is a common strategy to ensure the complete incorporation of a sterically hindered or otherwise difficult amino acid.[8] After the initial coupling reaction, the resin is washed, and a fresh solution of the activated Z-Ser(OBzl)-OH is added to drive the reaction to completion.[8] Monitoring the reaction with a qualitative test like the Kaiser test is recommended to confirm the absence of free amines.[9]

Troubleshooting Guides

Problem 1: Incomplete Coupling or Low Yield

Symptoms:

  • Positive Kaiser test (blue/purple beads) after the coupling step.[9]

  • Presence of deletion sequences (missing the serine residue) in the final peptide, confirmed by mass spectrometry.[8]

  • Resin clumping or poor swelling, which may indicate peptide aggregation.[8]

Possible Cause Recommended Solution
Steric Hindrance The bulky benzyl protecting group can impede the coupling reaction.[8]
Action: Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[5][10] These are known for their high coupling efficiency with hindered amino acids.
Suboptimal Activation The coupling reagent may not be sufficiently activating the carboxylic acid.
Action: Increase the equivalents of Z-Ser(OBzl)-OH and the coupling reagent (e.g., 2-4 equivalents relative to the free amine on the resin).[10] Consider pre-activation of the amino acid for 1-5 minutes before adding it to the resin.[8]
Peptide Aggregation The growing peptide chain can form secondary structures on the solid support, blocking reactive sites.[8]
Action: Use a solvent system known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or by adding chaotropic salts like LiCl.[10]
Insufficient Reaction Time The coupling reaction may not have reached completion.
Action: Extend the reaction time (e.g., from 1-2 hours to 4 hours or even overnight).[8] Alternatively, perform a second coupling with fresh reagents.[10]
Problem 2: Presence of Side Products (Racemization)

Symptoms:

  • Mass spectrometry or chiral chromatography reveals the presence of a diastereomeric impurity.

Possible Cause Recommended Solution
High Reaction Temperature Elevated temperatures can increase the rate of racemization.[4]
Action: Perform the coupling reaction at room temperature or lower (e.g., 0 °C), especially during the activation step.[4]
Choice of Base Strong bases can promote racemization.
Action: Use a weaker, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8]
Prolonged Activation Time Leaving the amino acid in its activated state for an extended period before coupling increases the risk of racemization.[3]
Action: Add the activated amino acid to the resin immediately after the pre-activation step.[8]
Coupling Reagent Some coupling reagents are more prone to causing racemization than others.
Action: Utilize coupling reagents known for low racemization, such as DEPBT or combinations like DIC with additives like HOBt or OxymaPure®.[4][5] HATU is also known to cause less epimerization than HBTU.[6]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling Reagent/SystemTypical YieldTypical Reaction TimeAdvantagesDisadvantages
DIC/HOBt Good1-4 hours[3]Cost-effective; HOBt suppresses racemization.[3][6]Slower than onium salts; formation of insoluble urea (B33335) byproduct with DCC.[6]
HBTU/Base Very High (>95%)[5]10-60 minutes[5]Fast and efficient, good for sterically hindered amino acids.[5]Potential for guanidinylation of the N-terminus; moderate skin sensitizer.[5]
HATU/Base Very High (>95%)[5]< 30 minutes[5]More reactive and faster than HBTU with less epimerization; excellent for difficult couplings.[5][6]Higher cost; potential for guanidinylation.[5]
DEPBT/Base ~55%*Not SpecifiedExhibits remarkable resistance to racemization.[4]Lower reported yield in some contexts.[5]
COMU/Base Very HighFastComparable efficiency to HATU; safer handling due to the absence of explosive HOBt/HOAt derivatives.[4]Higher cost.

*Note: This yield was reported for the coupling of Boc-Ser(Bzl)-OH with L-Histidine methyl ester.[5]

Experimental Protocols

Protocol 1: Standard Coupling using DIC/HOBt

This protocol is a widely used and cost-effective method for standard peptide couplings.

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again.

  • Amino Acid Preparation: In a separate vessel, dissolve Z-Ser(OBzl)-OH (3-4 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3-4 equivalents) in DMF.

  • Pre-activation: Add Diisopropylcarbodiimide (DIC) (3-4 equivalents) to the amino acid solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.[3]

  • Coupling: Add the pre-activated amino acid solution to the resin and agitate the mixture for 1-4 hours at room temperature.[3]

  • Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.[9]

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.[3]

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for difficult or sterically hindered couplings.

  • Resin Preparation and Deprotection: Follow steps 1-3 from the DIC/HOBt protocol.

  • Amino Acid Preparation: In a separate vessel, dissolve Z-Ser(OBzl)-OH (2 equivalents) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.95 equivalents) in DMF.[10]

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the resin, followed immediately by the addition of the amino acid/HATU solution.[10]

  • Reaction: Agitate the reaction mixture at room temperature for up to 2 hours.[10]

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: If the Kaiser test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x).[10] If the test is positive, consider a second coupling.

Visualizations

Coupling_Workflow General Workflow for Z-Ser(OBzl)-OH Coupling in SPPS cluster_reagents Reagent Preparation Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling Step Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Incomplete Incomplete Coupling (Positive Test) KaiserTest->Incomplete Blue beads Complete Complete Coupling (Negative Test) KaiserTest->Complete Yellow beads DoubleCouple Perform Double Coupling Incomplete->DoubleCouple NextCycle Proceed to next cycle Complete->NextCycle DoubleCouple->Coupling Z_Ser Z-Ser(OBzl)-OH CouplingReagent Coupling Reagent (e.g., HATU, DIC) Additive Additive (optional) (e.g., HOBt, Oxyma) Base Base (e.g., DIPEA) Activation Activation/Pre-activation Activation->Coupling

Caption: General workflow for a single coupling cycle of Z-Ser(OBzl)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting_Logic Troubleshooting Logic for Incomplete Coupling Start Incomplete Coupling Detected (Positive Kaiser Test) Action1 Perform Double Coupling Start->Action1 Check1 Still Incomplete? Action1->Check1 Action2 Increase Reagent Equivalents (2-4 eq.) Check1->Action2 Yes Success Coupling Successful Check1->Success No Check2 Still Incomplete? Action2->Check2 Action3 Switch to a more potent coupling reagent (e.g., DIC -> HATU) Check2->Action3 Yes Check2->Success No Check3 Still Incomplete? Action3->Check3 Action4 Optimize Solvents/ Add Chaotropic Agents Check3->Action4 Yes Check3->Success No Failure Further Optimization Needed Action4->Failure

Caption: A logical workflow for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Z-Ser(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the incomplete deprotection of N-Z-O-benzyl-L-serine (Z-Ser(OBzl)-OH).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the deprotection of Z-Ser(OBzl)-OH?

The most common and effective method for the simultaneous removal of both the benzyloxycarbonyl (Z or Cbz) and the O-benzyl (Bzl) protecting groups from Z-Ser(OBzl)-OH is catalytic hydrogenation.[1] This reaction, also known as hydrogenolysis, utilizes a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source to cleave the C-O bonds of the benzyl (B1604629) groups, yielding serine, toluene, and carbon dioxide as byproducts.[2]

Q2: What are the signs of an incomplete deprotection reaction?

Incomplete deprotection is typically identified through analytical methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of starting material or partially deprotected intermediates (e.g., Z-Ser-OH or H-Ser(Bzl)-OH) alongside the desired product (serine) indicates an incomplete reaction.

Q3: Can I use acidic conditions to remove the Z and benzyl ether groups?

While the Z group can be cleaved by strong acids, the benzyl ether protecting the serine side-chain is generally stable to acidic conditions. Therefore, acidolysis is not a suitable method for the complete deprotection of Z-Ser(OBzl)-OH. Catalytic hydrogenation is the preferred method for the removal of both groups.

Q4: What is catalytic transfer hydrogenation, and is it a viable alternative?

Catalytic transfer hydrogenation is a variation of catalytic hydrogenation where the hydrogen gas is generated in situ from a hydrogen donor molecule.[3] Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene.[4] This method can be a safer and more convenient alternative to using pressurized hydrogen gas and is effective for the deprotection of Z and benzyl groups.[3][4]

Troubleshooting Guide

Problem 1: The deprotection reaction is slow or incomplete.

Possible Cause 1: Catalyst Inactivity or Poisoning

  • Solution: The activity of the palladium catalyst is crucial for the reaction to proceed to completion. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur if the starting material or solvent contains impurities, particularly sulfur compounds. If catalyst poisoning is suspected, try using a higher catalyst loading or pre-treating the catalyst. A combination of Pd/C and Pd(OH)₂/C can sometimes be more effective for difficult deprotections.

Possible Cause 2: Inefficient Hydrogen Transfer

  • Solution: Ensure good mixing and mass transfer of hydrogen to the catalyst surface. For reactions using hydrogen gas, ensure the system is properly purged with hydrogen and that the reaction mixture is vigorously stirred. For catalytic transfer hydrogenation, the choice and amount of hydrogen donor are critical.

Possible Cause 3: Sub-optimal Reaction Conditions

  • Solution: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol (B129727) or ethanol (B145695) are generally effective. The reaction temperature and pressure can also be optimized. Increasing the hydrogen pressure (for gas-phase hydrogenation) or the temperature may improve the reaction rate, but care should be taken to avoid side reactions.

Problem 2: Side reactions are observed.

Possible Cause 1: Over-reduction of Aromatic Rings

  • Solution: While palladium catalysts have a lower tendency to cause saturation of aromatic rings compared to other metals like platinum, it can still occur under harsh conditions (high pressure or temperature).[1] If this is observed, try using milder conditions. A catalyst pre-treatment strategy can also help suppress this unwanted side reaction.[1]

Possible Cause 2: Formation of N-alkylated byproducts

  • Solution: In some cases, particularly when using alcohol solvents, N-alkylation of the deprotected amine can occur. This is thought to happen via oxidation of the alcohol to an aldehyde, which then forms an imine with the product amine and is subsequently reduced. If this is a problem, switching to a non-alcoholic solvent like ethyl acetate (B1210297) or THF may be beneficial.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the deprotection of Z and benzyl groups using different methods. Note that yields can be highly substrate-dependent.

Table 1: Catalytic Hydrogenation Conditions and Yields

CatalystHydrogen SourceSolventTemperature (°C)PressureTypical Yield (%)Reference
10% Pd/CH₂MethanolRoom Temp1 atm>95N/A
5% Pd/C (Evonik Noblyst®)H₂THF:tBuOH:PBSRoom Temp10 barHigh[1]
10% Pd(OH)₂/CH₂MethanolRoom Temp1 atmHighN/A

Table 2: Catalytic Transfer Hydrogenation Conditions and Yields

CatalystHydrogen DonorSolventTemperature (°C)Typical Yield (%)Reference
10% Pd/CFormic AcidMethanolRoom Temp89-95[4]
10% Pd/CCyclohexeneEthanolRefluxHighN/A
Palladium BlackFormic AcidMethanolRoom TempHigh[4]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation

  • Dissolve Substrate: Dissolve Z-Ser(OBzl)-OH in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.

  • Add Catalyst: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Purge with Hydrogen: Seal the flask and purge the atmosphere with hydrogen gas using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor Progress: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Work-up: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid

  • Dissolve Substrate: Dissolve Z-Ser(OBzl)-OH in methanol.[4]

  • Add Catalyst: Add 10% Pd/C catalyst to the solution.[4]

  • Add Hydrogen Donor: Slowly add formic acid to the reaction mixture.[4]

  • Reaction: Stir the reaction at room temperature.

  • Monitor Progress: Monitor the reaction by TLC or HPLC.

  • Work-up: Upon completion, filter the catalyst and evaporate the solvent to yield the product.[4]

Visualizing the Deprotection Workflow

The following diagram illustrates the general workflow for troubleshooting the deprotection of Z-Ser(OBzl)-OH.

deprotection_workflow cluster_start Start cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Z-Ser(OBzl)-OH reaction Catalytic Hydrogenation (Pd/C, H2 or Transfer Reagent) start->reaction analysis Monitor Reaction (TLC, HPLC, NMR) reaction->analysis complete Complete Deprotection (Serine) analysis->complete Successful incomplete Incomplete Deprotection analysis->incomplete Unsuccessful troubleshoot Troubleshoot: - Check Catalyst - Optimize Conditions - Check Reagents incomplete->troubleshoot troubleshoot->reaction Re-run Reaction

Caption: Troubleshooting workflow for Z-Ser(OBzl)-OH deprotection.

References

Technical Support Center: Optimizing SPPS with Z-Ser(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solid-phase peptide synthesis (SPPS) utilizing Z-Ser(OBzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key features of the Z and OBzl protecting groups in Z-Ser(OBzl)-OH?

A1: The Z (benzyloxycarbonyl) group protects the α-amino group, while the OBzl (benzyl ether) group protects the hydroxyl side chain of serine. These groups are strategically chosen for their stability during peptide coupling and their orthogonal deprotection methods. The Z group is typically removed by acidolysis (e.g., with trifluoroacetic acid - TFA), whereas the benzyl (B1604629) group is cleaved via hydrogenolysis.[1] This orthogonality allows for selective deprotection at different stages of a complex synthesis.

Q2: Which coupling reagents are recommended for Z-Ser(OBzl)-OH?

A2: While various coupling reagents can be used, amidinium-based reagents like HATU and HBTU, or carbodiimides such as DIC in combination with an additive like HOBt or Oxyma, are common choices. For sterically hindered amino acids, HATU is often preferred as it is generally more reactive and can lead to faster, more complete couplings with a lower risk of racemization compared to HBTU.[2]

Q3: What are the typical conditions for removing the Z-group from the N-terminus on the solid support?

A3: The Z-group is generally stable to the mild acidic conditions used for the removal of t-butyl-based side-chain protecting groups. However, it can be cleaved using stronger acidic conditions. For on-resin deprotection while keeping the peptide attached, catalytic transfer hydrogenation is a viable method.

Q4: How is the OBzl group on the serine side chain removed?

A4: The O-benzyl ether is stable to a wide range of reagents used in SPPS. It is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3] Alternatively, it can be cleaved by catalytic hydrogenolysis.[4]

Troubleshooting Guide

This guide addresses common issues encountered when using Z-Ser(OBzl)-OH in SPPS.

Problem Possible Causes Recommended Solutions
Low Coupling Efficiency - Steric hindrance from the Z and OBzl groups.- Peptide aggregation on the solid support.- Suboptimal activation of the amino acid.- Use a more potent coupling reagent: Consider using HATU, which is known to be effective for sterically hindered couplings.[2]- Increase reaction time and/or temperature: Extend the coupling time to 2-4 hours or overnight. A slight increase in temperature may also be beneficial, but should be used with caution to avoid side reactions.- Perform a double coupling: After the initial coupling, drain the reagents and add a fresh solution of activated Z-Ser(OBzl)-OH.- Change the solvent: Switching from DMF to a solvent like NMP or adding chaotropic salts can help disrupt aggregation.[5]
Racemization - Over-activation of the carboxylic acid.- Presence of a strong base. - Use a racemization suppressant: Additives like HOBt or Oxyma are essential when using carbodiimide (B86325) coupling reagents.[6]- Choose a weaker base: If using an amidinium-based reagent, consider using a less hindered base like 2,4,6-collidine instead of DIPEA, especially if racemization is a concern.[2]- Maintain a neutral pH during the coupling reaction.
Premature Cleavage of Benzyl Ester - Instability of the benzyl ester linkage to the resin under certain acidic conditions.- This is more of a concern with C-terminal benzyl esters. The O-benzyl ether on the serine side chain is generally more stable. If using a benzyl ester linkage to the resin, be mindful of the acid lability.
Side Reactions of the Z-group - The benzyloxycarbonyl group is generally stable, but can be susceptible to certain strong nucleophiles or catalytic reduction conditions if not intended.- Ensure that the reaction conditions are compatible with the Z-group. Avoid strong reducing agents if the Z-group needs to be retained.
Incomplete Deprotection - Incomplete removal of the Z-group by acidolysis.- Incomplete hydrogenolysis of the OBzl group. - For Z-group removal: Ensure sufficient reaction time and concentration of TFA. Monitor the deprotection reaction.- For OBzl group removal: Ensure the catalyst for hydrogenolysis is active and that the reaction goes to completion. For strong acid cleavage, use appropriate scavengers and sufficient reaction time.

Experimental Protocols

Protocol 1: Standard Coupling of Z-Ser(OBzl)-OH using DIC/Oxyma

This protocol is adapted from a general procedure for coupling Z-protected amino acids.[1]

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Activation of Z-Ser(OBzl)-OH: In a separate vessel, dissolve Z-Ser(OBzl)-OH (3 equivalents relative to resin loading), Oxyma (3 equivalents) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents).

  • Coupling: Add the activated Z-Ser(OBzl)-OH solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 5 mL/g resin), followed by Dichloromethane (DCM) (3 x 5 mL/g resin), and finally DMF (3 x 5 mL/g resin).

  • Monitoring Coupling Completion (Optional): Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: On-Resin Deprotection of the Z-Group via Catalytic Transfer Hydrogenation

This protocol provides a method for the selective removal of the N-terminal Z-group while the peptide remains on the solid support.

  • Resin Preparation: Wash the Z-protected peptide-resin with DMF and then with the reaction solvent (e.g., a mixture of DMF/water/acetic acid).

  • Catalyst Addition: Add a palladium catalyst, such as Pd/C (palladium on carbon), to the resin slurry.

  • Hydrogen Donor: Add a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid.

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by HPLC analysis of a small cleaved sample.

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly to remove the catalyst and byproducts.

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol describes the cleavage of the peptide from a Wang resin while preserving the Z-group, which can be deprotected in a subsequent step if desired.

  • Resin Preparation: Swell the Z-protected peptide-bound Wang resin in DCM for 30 minutes. Drain the DCM.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA, water, and Triisopropylsilane (TIPS) in a 95:2.5:2.5 ratio.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting peptide will be cleaved from the resin with tBu-based side-chain protecting groups removed, while the Z-group remains intact.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Coupling Coupling of Z-Ser(OBzl)-OH Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing->Cleavage Final Step Purification Peptide Purification Cleavage->Purification Troubleshooting_Logic Start Low Coupling Efficiency? CheckReagent Using Potent Coupling Reagent? (e.g., HATU) Start->CheckReagent Yes Failure Consult Further Start->Failure No (Investigate other issues) DoubleCouple Perform Double Coupling CheckReagent->DoubleCouple No CheckAggregation Evidence of Aggregation? CheckReagent->CheckAggregation Yes Success Improved Yield DoubleCouple->Success IncreaseTime Increase Reaction Time/Temp IncreaseTime->Success CheckAggregation->IncreaseTime No ChangeSolvent Change Solvent or Add Chaotropic Salts CheckAggregation->ChangeSolvent Yes ChangeSolvent->Success Protecting_Group_Orthogonality cluster_Peptide Resin-Bound Peptide with Z-Ser(OBzl) Peptide Z-NH-CH(CH2OBzl)-CO-...-Resin Z_Deprotection Z-Group Removal (Acidolysis - TFA) Peptide->Z_Deprotection OBzl_Deprotection OBzl-Group Removal (Hydrogenolysis or Strong Acid) Peptide->OBzl_Deprotection

References

Technical Support Center: Managing Aggregation of Peptides Containing Z-Ser(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing aggregation issues associated with peptides containing N-alpha-Benzyloxycarbonyl-O-benzyl-L-serine (Z-Ser(OBzl)).

Frequently Asked Questions (FAQs)

Q1: What is Z-Ser(OBzl)-OH and why is it used in peptide synthesis?

A1: Z-Ser(OBzl)-OH, or N-alpha-Benzyloxycarbonyl-O-benzyl-L-serine, is a protected derivative of the amino acid L-serine. It features a benzyloxycarbonyl (Z) group protecting the alpha-amino nitrogen and a benzyl (B1604629) (Bzl) group protecting the side-chain hydroxyl group.[1] These protecting groups are stable during peptide coupling reactions and can be removed under specific conditions, allowing for precise control during complex peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1]

Q2: Why are peptides containing Z-Ser(OBzl) particularly prone to aggregation?

A2: The aggregation tendency is primarily due to the significant hydrophobicity imparted by the two aromatic protecting groups: the N-terminal benzyloxycarbonyl (Z) group and the O-benzyl (OBzl) ether on the serine side chain.[1][2] These large, hydrophobic moieties promote intermolecular associations to minimize their exposure to more polar solvents, leading to self-assembly and the formation of insoluble aggregates.[2] This issue is common for peptides with hydrophobic sequences or protecting groups.[3]

Q3: At what stages of the workflow can aggregation of Z-Ser(OBzl)-containing peptides occur?

A3: Aggregation can occur at multiple stages of the peptide workflow:

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can lead to the formation of secondary structures that hinder subsequent coupling and deprotection steps.[2]

  • Post-Synthesis Cleavage and Deprotection: As the peptide is cleaved from the resin and protecting groups are removed, the change in the chemical environment can trigger precipitation.

  • Purification: During purification, especially with methods like HPLC, changes in solvent composition and concentration can induce aggregation.[2]

  • Lyophilization and Reconstitution: The process of freeze-drying and subsequent reconstitution into a buffer is a critical step where peptides, particularly hydrophobic ones, often fail to redissolve properly.[2][4]

Q4: What are the common signs of on-resin peptide aggregation during SPPS?

A4: The primary indicators of on-resin aggregation include:

  • Poor Resin Swelling: The peptide-resin matrix may fail to swell adequately or may even shrink.[3]

  • Incomplete or Slow Reactions: Both the Fmoc-deprotection and the amino acid coupling steps may become sluggish or fail to reach completion.[3]

  • False Negatives in Coupling Tests: Standard tests like the Kaiser or TNBS test may become unreliable and give misleading negative results, suggesting complete coupling when it is, in fact, incomplete.

Troubleshooting Guide

Problem: My Fmoc deprotection is slow, or monitoring indicates an incomplete reaction.

Cause: This is a classic sign of on-resin aggregation, where the peptide chains fold and prevent the deprotection reagent (piperidine) from accessing the N-terminal Fmoc group.

Solutions:

  • Change Solvent Composition: Switch from standard DMF to a more effective solubilizing solvent like N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (B87167) (DMSO) to your DMF.[3]

  • Increase Temperature: Performing the deprotection and/or coupling steps at an elevated temperature (e.g., up to 55°C) can help disrupt the intermolecular hydrogen bonds that cause aggregation.[2][3]

  • Use DBU: If Fmoc deprotection remains problematic, switching to a stronger base mixture, such as 2% DBU in the deprotection reagent, can improve efficiency.[3]

Problem: My peptide precipitated after cleavage from the resin or during HPLC purification.

Cause: The peptide is not soluble in the current solvent system. Peptides containing Z-Ser(OBzl) are often highly hydrophobic and may crash out of solution when the concentration of the organic solvent decreases.

Solutions:

  • Initial Dissolution: Attempt to dissolve the crude or purified peptide in a strong organic solvent first, such as 100% DMSO, DMF, or acetonitrile.[4]

  • Gradual Dilution: Once dissolved, slowly add the aqueous buffer to the peptide-organic solvent mixture with vortexing. Do not add the solvent to the peptide powder directly.

  • Sonication: Use a brief sonication cycle (e.g., 3 cycles of 10 seconds, chilling on ice in between) to aid dissolution and break up small aggregates.[4]

  • Acidic/Basic Buffers: For basic peptides, use a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides, use a dilute basic solution (e.g., 10% ammonium (B1175870) bicarbonate) for initial solubilization.[4]

Problem: How can I proactively prevent aggregation in a planned synthesis of a Z-Ser(OBzl)-containing peptide?

Cause: Certain sequences are inherently difficult. Proactive measures can disrupt secondary structure formation before it becomes a problem.

Solutions:

  • Incorporate "Disrupting" Elements: For every six to seven residues, consider incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or using a pseudoproline dipeptide derived from Ser or Thr to break up hydrogen bonding patterns.[3]

  • Use Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture. These chaotropic agents disrupt secondary structures and can significantly reduce aggregation.[2][3]

  • Choose the Right Resin: Start with a resin that has good swelling properties (e.g., NovaSyn® TG, PEGA) and a low initial substitution level.

Data Presentation

Table 1: Summary of Proactive Anti-Aggregation Strategies During SPPS

StrategyDescriptionMechanism of Action
Solvent Modification Use NMP or add DMSO (up to 25%) to DMF.[3]Improves solvation of the growing peptide chain, disrupting intermolecular interactions.
Elevated Temperature Perform coupling/deprotection at higher temperatures (e.g., 50-90°C).[3][5]Provides energy to overcome hydrogen bonds responsible for secondary structure formation.
Chaotropic Salts Add salts like LiCl or KSCN to the reaction mixture.[3]Disrupts the organized structure of water and weakens hydrophobic interactions.
"Magic Mixture" Use a solvent system with nonionic detergents or ethylene (B1197577) carbonate.[3]Detergents help solubilize hydrophobic peptide segments.
Pseudoproline Dipeptides Incorporate Ser or Thr-derived pseudoproline dipeptides every 6-7 residues.[3]Act as "structure-breakers" by introducing a kink in the peptide backbone.
Backbone Protection Use Hmb or Dmb-protected amino acids at strategic positions.[3]Prevents hydrogen bonding along the peptide backbone, which is a primary cause of aggregation.
Low-Loading Resin Use resins with low substitution levels (e.g., <0.4 mmol/g).[3]Increases the distance between growing peptide chains, reducing the chance of interaction.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This protocol is used to detect the formation of β-sheet-rich aggregates, which are common in peptide aggregation.

Methodology:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of Thioflavin T (ThT) in sterile, distilled water. Protect from light and store at 4°C.

    • Prepare the Z-Ser(OBzl)-containing peptide solution in the desired buffer (e.g., PBS, pH 7.4). Ensure the final peptide concentration is appropriate for the experiment (e.g., 10-100 µM).

  • Assay Setup:

    • In a 96-well, non-binding, black plate with a clear bottom, add the peptide solution to each well.

    • Add ThT stock solution to each well to a final concentration of 10-25 µM.[2]

    • Include control wells containing only the buffer and ThT to measure baseline fluorescence.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to approximately 440 nm and the emission wavelength to approximately 485 nm.[2]

    • Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation.

    • Monitor the fluorescence intensity over time. A sigmoidal curve with increasing fluorescence indicates the formation of amyloid-like fibrils.[6]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Analysis

DLS measures the size distribution of particles in a solution, making it ideal for detecting the presence and relative size of peptide aggregates.

Methodology:

  • Sample Preparation:

    • Prepare the Z-Ser(OBzl)-containing peptide solution in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

    • The peptide solution itself should be centrifuged at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any pre-existing large aggregates or insoluble material.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Carefully transfer the supernatant from the centrifuged peptide solution into a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate for 5-10 minutes.[2]

    • Perform the measurement, collecting data until a stable correlation function is achieved.

  • Data Analysis:

    • Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).[2] A low PDI (<0.2) indicates a monodisperse sample (non-aggregated), while a high PDI suggests a heterogeneous mixture of different-sized aggregates.[2]

Visualizations

Troubleshooting_OnResin_Aggregation Troubleshooting On-Resin Aggregation during SPPS start Problem Detected: Slow/Incomplete Reaction or Poor Resin Swelling q_solvent Is the solvent system optimized? start->q_solvent a_solvent Action: Switch to NMP or add 25% DMSO to DMF q_solvent->a_solvent No q_temp Is the reaction at room temperature? q_solvent->q_temp Yes a_solvent->q_temp a_temp Action: Increase temperature of coupling/deprotection (e.g., 50°C) q_temp->a_temp Yes q_additives Are disruptive additives being used? q_temp->q_additives No a_temp->q_additives a_additives Action: Add chaotropic salts (e.g., LiCl) or use pseudoproline dipeptides q_additives->a_additives No end_resynthesize Consider Resynthesis: Use low-load resin or backbone protection (Hmb) q_additives->end_resynthesize Yes (and still failing) end_resolve Problem Resolved a_additives->end_resolve

Caption: A decision tree for troubleshooting on-resin peptide aggregation.

Aggregation_Characterization_Workflow Experimental Workflow for Aggregation Characterization prep 1. Peptide Sample Preparation - Dissolve in appropriate buffer - Centrifuge to remove large debris dls 2a. Dynamic Light Scattering (DLS) - Measure initial particle size - Determine Rh and PDI prep->dls tht 2b. Thioflavin T (ThT) Assay - Add ThT to peptide solution - Incubate at constant temperature prep->tht dls_analysis 3a. DLS Data Analysis - High PDI indicates aggregation - Track size changes over time dls->dls_analysis tht_analysis 3b. ThT Data Analysis - Monitor fluorescence increase - Sigmoidal curve indicates fibril formation tht->tht_analysis conclusion 4. Conclusion - Correlate results to understand aggregation state and kinetics dls_analysis->conclusion tht_analysis->conclusion

Caption: Workflow for characterizing peptide aggregation using DLS and ThT assays.

References

Technical Support Center: Z-Ser-OBzl Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Ser-OBzl (N-Benzyloxycarbonyl-L-serine benzyl (B1604629) ester).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a protected form of the amino acid L-serine. The alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl ester (OBzl).[1] Its primary use is as a building block in peptide synthesis, particularly in solution-phase synthesis. These protecting groups prevent unwanted side reactions at the amino and carboxyl termini during peptide chain elongation.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Long-term storage at -20°C is recommended. For short-term storage, 4°C is acceptable. When stored as a powder, it can be stable for up to 3 years at -20°C or 2 years at 4°C. If dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: How should I handle this compound upon removal from storage?

A3: To prevent condensation of atmospheric moisture, which can lead to hydrolysis, it is crucial to allow the container of this compound to warm to room temperature in a desiccator before opening.

Q4: In which solvents is this compound soluble?

A4: this compound is slightly soluble in water but readily soluble in many common organic solvents used in peptide synthesis, such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chloroform.[3][4][5]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Coupling in Peptide Synthesis

Q: I am experiencing low coupling efficiency when using this compound in my peptide synthesis. What are the possible causes and solutions?

A: Low coupling yields can arise from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotection: Ensure the N-terminal protecting group of the preceding amino acid has been completely removed before coupling with this compound. A Kaiser test can be used to confirm the presence of free primary amines.

  • Suboptimal Coupling Reagents: The choice of coupling reagent can significantly impact efficiency. For sterically hindered couplings, more potent activators may be necessary. Consider using phosphonium-based reagents like PyBOP or aminium-based reagents like HBTU, often in the presence of an additive like HOBt to suppress racemization.[6]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, hindering reagent access.

    • Solvent Choice: Switch to a more polar solvent like NMP or add a chaotropic salt to disrupt hydrogen bonding.

    • Temperature: Increasing the coupling temperature can sometimes overcome aggregation.

  • Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion.[7]

Issue 2: Presence of Impurities in the Final Product

Q: My final peptide containing a serine residue derived from this compound shows unexpected impurities by HPLC/MS. What are the likely side reactions?

A: Several side reactions can occur during the handling of this compound and its incorporation into peptides:

  • Hydrolysis: The benzyl ester is susceptible to hydrolysis, especially in the presence of moisture or under basic conditions. This will result in the formation of Z-Ser-OH. Ensure all solvents and reagents are anhydrous.

  • Racemization: Serine derivatives are prone to racemization (loss of stereochemical purity) at the α-carbon, particularly under basic conditions or during the activation step of coupling.[6][8]

    • Mechanism: Racemization can occur via direct enolization or through the formation of an oxazolone (B7731731) intermediate.[9]

    • Prevention: Use a weak, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine. Adding racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) during coupling is also highly recommended.[6]

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially if proline is one of the first two amino acids. It involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, leading to chain termination.[6]

  • N-O Acyl Shift: Peptides containing serine can undergo an acid-catalyzed acyl N-O shift, where the peptide bond migrates from the nitrogen to the side-chain oxygen. This can be reversed by treatment with a mild base.

Quantitative Data

Protecting GroupCleavage ConditionsStable To
Z (Benzyloxycarbonyl) H₂/Pd, HBr/AcOH, Na/liquid NH₃Mild acid (TFA), mild base
OBzl (Benzyl ester) Catalytic Hydrogenation, Saponification (strong base)Mild acid (TFA)

Key Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC (Forced Degradation)

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Incubate the solid compound and the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the solid compound and the stock solution to UV light.

  • Time Points:

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% TFA (A) and acetonitrile (B52724) with 0.1% TFA (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol is for determining the enantiomeric purity of this compound.

  • Sample Preparation:

    • Dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chiral HPLC Conditions:

    • Column: A suitable chiral stationary phase (CSP) column. The choice of column may require screening.

    • Mobile Phase: Typically a mixture of hexane (B92381) and isopropanol, with or without additives like trifluoroacetic acid.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • The L- and D-enantiomers should be resolved into two separate peaks.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.

Visualizations

degradation_pathway Z_Ser_OBzl This compound Z_Ser_OH Z-Ser-OH (Hydrolysis Product) Z_Ser_OBzl->Z_Ser_OH H₂O / H⁺ or OH⁻ Z_D_Ser_OBzl Z-D-Ser-OBzl (Racemization Product) Z_Ser_OBzl->Z_D_Ser_OBzl Base / Heat Ser_OBzl H-Ser-OBzl (Z-group Cleavage) Z_Ser_OBzl->Ser_OBzl H₂ / Pd Z_Ser Z-Serine (Benzyl Ester Cleavage) Z_Ser_OBzl->Z_Ser H₂ / Pd or Saponification spss_troubleshooting start Low Coupling Yield check_deprotection Check N-terminal Deprotection start->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection No complete_deprotection Complete Deprotection check_deprotection->complete_deprotection Yes solution1 Use Kaiser Test to Confirm incomplete_deprotection->solution1 check_coupling_reagent Evaluate Coupling Reagent complete_deprotection->check_coupling_reagent inefficient_reagent Inefficient Reagent check_coupling_reagent->inefficient_reagent No efficient_reagent Efficient Reagent check_coupling_reagent->efficient_reagent Yes solution2 Switch to Stronger Activator (e.g., HATU) inefficient_reagent->solution2 check_aggregation Assess Peptide Aggregation efficient_reagent->check_aggregation aggregation_present Aggregation Present check_aggregation->aggregation_present Yes no_aggregation No Aggregation check_aggregation->no_aggregation No solution3 Change Solvent (NMP) or Add Chaotrope aggregation_present->solution3 success Improved Yield solution1->success solution2->success solution3->success

References

Technical Support Center: Alternative Protecting Group Strategies for Serine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding alternative protecting group strategies to Z-Ser(OBzl) for serine in peptide synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary alternatives to the Z-Ser(OBzl)-OH protecting group strategy in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?

A1: The primary alternatives to Z-Ser(OBzl)-OH in Fmoc-SPPS are serine derivatives with acid-labile side-chain protection. The most commonly used are:

  • Fmoc-Ser(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-serine): This is the most widely used and cost-effective option for routine peptide synthesis.[1][2] The tert-butyl (tBu) ether is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and is cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[1]

  • Fmoc-Ser(Trt)-OH (N-α-Fmoc-O-trityl-L-serine): The trityl (Trt) group is more acid-labile than the tBu group and can be removed under milder acidic conditions.[3] This makes it advantageous for the synthesis of peptides with acid-sensitive modifications or for preparing protected peptide fragments.[3] The bulky Trt group can also help to disrupt peptide aggregation during synthesis.[1]

Q2: What are the main side reactions to be aware of when using these alternative protecting groups for serine?

A2: The hydroxyl group of serine makes it susceptible to several side reactions during Fmoc-SPPS:

  • β-Elimination: Under basic conditions used for Fmoc deprotection, the serine side chain can undergo elimination to form a dehydroalanine (B155165) (Dha) residue. This can be followed by the addition of nucleophiles like piperidine (B6355638).[2]

  • Racemization: Loss of stereochemical integrity at the α-carbon can occur, particularly during the activation and coupling steps. The use of certain bases like N,N-Diisopropylethylamine (DIPEA) has been reported to induce racemization of Fmoc-Ser(tBu)-OH.[2]

  • N→O Acyl Shift: During final cleavage with strong acids like TFA, an intramolecular rearrangement can occur where the peptide backbone migrates from the amide nitrogen to the hydroxyl oxygen of serine.[2]

Q3: Are there less common, more specialized alternative strategies for serine protection?

A3: Yes, there are several emerging strategies that offer unique advantages:

  • Photolabile Protecting Groups: These groups can be removed using light, offering a high degree of spatial and temporal control under neutral conditions. A common example is the o-nitrobenzyl group.[4][5]

  • Enzymatic Deprotection: This strategy utilizes enzymes to remove protecting groups under mild, aqueous conditions, offering high specificity. For instance, Penicillin G acylase can remove a phenylacetyl group.[6]

Section 2: Troubleshooting Guides

Issue 1: Incomplete Coupling or Deprotection with Fmoc-Ser(tBu)-OH

Q4: My synthesis is showing deletion sequences or is failing, particularly with sequences containing multiple serines. What could be the cause and how can I troubleshoot it?

A4: This is often due to peptide aggregation, where the growing peptide chains fold and clump together on the resin, preventing reagents from accessing the reactive sites.

Troubleshooting Steps:

  • Switch to Fmoc-Ser(Trt)-OH: The bulky trityl group is very effective at disrupting the secondary structures that lead to aggregation, often resulting in higher purity and yield for "difficult sequences".[1]

  • Improve Solvation:

    • Use a more polar solvent mixture, such as N-methyl-2-pyrrolidone (NMP) instead of or in addition to dimethylformamide (DMF).

    • Incorporate "magic mixture," a solvent system containing DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene (B1197577) carbonate, for acylation and deprotection steps.

  • Incorporate Backbone Protection: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six to seven residues to disrupt aggregation.

  • Elevated Temperature: Perform coupling and deprotection steps at a higher temperature (e.g., 50-75°C), which can help to break up aggregates. Be cautious, as this can also increase the risk of side reactions like racemization and β-elimination.

Issue 2: Side Product Formation with Serine-Containing Peptides

Q5: I am observing a side product with a mass corresponding to the loss of water (-18 Da) from my serine-containing peptide. What is this and how can I prevent it?

A5: This is likely due to β-elimination of the serine side chain to form a dehydroalanine (Dha) residue, which is particularly problematic for phosphorylated serine but can also occur with standard protected serine.

Preventative Measures:

  • Minimize exposure to strong bases: Use milder basic conditions for Fmoc deprotection where possible. For example, consider using 5% piperidine in DMF instead of 20%.

  • For phosphoserine: An alternative deprotection protocol using 50% cyclohexylamine (B46788) in DCM (v/v) has been shown to suppress β-elimination during the deprotection of the Fmoc group from Fmoc-Ser(PO3Bzl,H)-OH.[7]

Q6: After TFA cleavage, I see a significant byproduct with the same mass as my desired peptide, but it has a different retention time on HPLC. What could this be?

A6: This could be the result of an N→O acyl shift, where the peptide backbone has rearranged to form an ester linkage with the serine hydroxyl group.[2]

Solutions:

  • Base Treatment: The N→O acyl shift is often reversible. Treating the crude peptide with a mild base (e.g., ammonium (B1175870) hydroxide (B78521) solution at pH 8-9) after cleavage can often convert the ester back to the desired amide bond.

  • Optimize Cleavage: Minimize the time the peptide is in strong acid. Ensure efficient scavenging of carbocations during cleavage.

Section 3: Data Presentation

Table 1: Qualitative Comparison of Common Serine Side-Chain Protecting Groups in Fmoc-SPPS

Protecting GroupLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) Acid-labile (TFA)[1]Highly stable to basic Fmoc removal conditions; part of the standard orthogonal Fmoc/tBu strategy; good solubility of the protected amino acid.[1]Requires strong acid for cleavage, which can be harsh on sensitive peptides; can lead to t-butyl cation side products.[1]Standard protection for serine in routine Fmoc-SPPS.[1]
Trityl (Trt) Very acid-labile (dilute TFA)[3]Can be removed under milder acidic conditions than tBu; bulky group can disrupt peptide aggregation.[1][3]The bulky nature may sometimes hinder coupling efficiency; can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS.Synthesis of protected peptide fragments and peptides prone to aggregation.[1]

Table 2: Quantitative Comparison of Crude Peptide Purity with Different Serine Protecting Groups

Peptide SequenceSerine Protecting GroupDeprotection ConditionsCrude Peptide Purity (%)Reference
Fmoc-Ser-Met-Ser-Met-Ser-OHtBu50% TFA in DCM68[8]
Fmoc-Ser-Met-Ser-Met-Ser-OHTrt50% TFA in DCM98[8]
Model Peptide with TrptBu50% TFA in DCM78[8]
Model Peptide with TrpTrt5% or 50% TFA in DCM>95[8]

Section 4: Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Ser(tBu)-OH in Manual SPPS
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it.

    • Add a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) to the resin and react for 2-3 hours.

    • Filter and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Protocol 2: General Protocol for Photodeprotection of a Serine Side-Chain Protected with a Photolabile Group (e.g., Npb-OH)

Note: This is a general guideline, and specific conditions will depend on the photolabile group used.

  • Peptide Synthesis: Synthesize the peptide on the solid support using standard Fmoc-SPPS, incorporating the serine residue with the photolabile protecting group on its side chain.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing: Wash the resin extensively with DMF and then with a solvent suitable for photolysis (e.g., a mixture of DMF and methanol).

  • Photolysis:

    • Suspend the resin in the photolysis solvent in a suitable reaction vessel (e.g., a quartz vessel).

    • Irradiate the suspension with a UV lamp at the appropriate wavelength (e.g., 365 nm) for the specific photolabile group.[5] The irradiation time will need to be optimized (typically 15-60 minutes).

    • Monitor the deprotection by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: After complete deprotection, wash the resin thoroughly with the photolysis solvent and then with DMF.

  • Further Steps: Proceed with on-resin modification of the deprotected serine or with final cleavage of the peptide from the resin.

Section 5: Visualizations

sps_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Fmoc-AA-OH (e.g., Fmoc-Ser(tBu)-OH + HBTU/DIPEA) wash1->couple wash2 Wash with DMF/DCM couple->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid wash3 Wash and Dry Resin final_deprotect->wash3 cleave Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) wash3->cleave precipitate Precipitate Peptide (Cold Ether) cleave->precipitate purify Purify Peptide (HPLC) precipitate->purify end End purify->end

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

decision_tree start Choosing a Serine Protecting Group Strategy is_routine Is it a routine, non-aggregating peptide sequence? start->is_routine use_tbu Use Fmoc-Ser(tBu)-OH is_routine->use_tbu Yes is_difficult Is the sequence known to be difficult or prone to aggregation? is_routine->is_difficult No use_trt Use Fmoc-Ser(Trt)-OH is_difficult->use_trt Yes need_fragment Is a protected peptide fragment required? is_difficult->need_fragment No need_fragment->use_trt Yes need_orthogonal Is a highly orthogonal deprotection (e.g., light-based) required? need_fragment->need_orthogonal No need_orthogonal->use_tbu No use_photolabile Consider a photolabile protecting group need_orthogonal->use_photolabile Yes

Caption: Decision tree for selecting a serine protecting group strategy in Fmoc-SPPS.

References

Validation & Comparative

A Comparative Guide to HPLC and Mass Spectrometry for Validating Z-Ser-obzl Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of unnatural amino acids is a critical step that demands rigorous validation. This guide provides an objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for confirming the incorporation of N-benzyloxycarbonyl-O-benzyl-L-serine (Z-Ser-obzl). We present supporting experimental protocols and illustrative data to guide your validation strategy.

The Importance of Validating this compound Incorporation

This compound is a valuable building block in peptide synthesis, offering orthogonal protection of the amine and side-chain hydroxyl groups of serine. This allows for selective deprotection and modification, enabling the synthesis of complex peptides and peptidomimetics with enhanced stability or novel functionalities. However, incomplete coupling or side reactions during synthesis can lead to heterogeneous products. Therefore, robust analytical methods are essential to confirm the precise incorporation of this compound and ensure the homogeneity and desired structure of the final peptide.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying components in a mixture. For validating this compound incorporation, Reverse-Phase HPLC (RP-HPLC) is the most common modality. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase. The presence of the hydrophobic benzyl (B1604629) (Bzl) and benzyloxycarbonyl (Z) groups in this compound significantly increases the hydrophobicity of the peptide, leading to a predictable shift in its retention time compared to the unmodified peptide.

Illustrative Data: HPLC Analysis
Peptide SequenceModificationExpected Retention Time (minutes)Purity (%)
Ac-Tyr-Gly-Gly-Phe-Ser -NH2Unmodified Serine12.5>98
Ac-Tyr-Gly-Gly-Phe-Ser(obzl) -NH2Z-Ser(obzl) Incorporated18.2>95

Note: The retention times are illustrative and will vary depending on the specific HPLC conditions and the overall peptide sequence.

Experimental Protocol: RP-HPLC for this compound Incorporation

1. Sample Preparation:

  • Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Column Temperature: 30°C.

3. Data Analysis:

  • Compare the chromatogram of the synthesized peptide with that of a standard unmodified peptide if available.

  • Successful incorporation of this compound will result in a single major peak with a significantly longer retention time than the unmodified peptide.

  • The presence of a peak at the retention time of the unmodified peptide indicates incomplete incorporation.

  • Peak integration provides a quantitative measure of the purity of the target peptide.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Peptide filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate C18 Separation inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram compare Compare Retention Times chromatogram->compare quantify Quantify Purity compare->quantify

HPLC validation workflow for this compound incorporation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide. The incorporation of this compound results in a predictable mass increase compared to the native serine-containing peptide. Electrospray Ionization (ESI) is commonly coupled with HPLC (LC-MS) for the analysis of peptides. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification through fragmentation analysis.

Illustrative Data: Mass Spectrometry Analysis
Peptide SequenceModificationTheoretical Monoisotopic Mass (Da)Observed [M+H]+ (m/z)
Ac-Tyr-Gly-Gly-Phe-Ser -NH2Unmodified Serine583.25584.26
Ac-Tyr-Gly-Gly-Phe-Ser(obzl) -NH2Z-Ser(obzl) Incorporated763.35764.36

Note: The observed m/z will depend on the charge state of the ion.

Experimental Protocol: LC-MS for this compound Incorporation

1. Sample Preparation:

  • Prepare the sample as described for HPLC analysis.

2. LC-MS Conditions:

  • Utilize the same HPLC conditions as outlined above.

  • The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

  • Scan Range: m/z 400-2000.

3. Data Analysis:

  • Extract the mass spectrum corresponding to the HPLC peak of interest.

  • Compare the observed monoisotopic mass of the protonated molecule [M+H]+ with the theoretical mass calculated for the peptide with this compound incorporated. A match confirms the successful incorporation.

  • For MS/MS analysis, the precursor ion corresponding to the modified peptide is isolated and fragmented (e.g., by collision-induced dissociation - CID).

  • The resulting fragment ions (b- and y-ions) are analyzed to confirm the peptide sequence and the location of the this compound modification. The mass of the fragment ion containing the modified serine will be increased by the mass of the Z and benzyl protecting groups.

MS_Validation_Logic cluster_data Experimental Data cluster_conclusion Conclusion hplc_data HPLC Retention Time (Increased Hydrophobicity) validation Successful Incorporation hplc_data->validation Confirms Presence of Hydrophobic Moiety ms_data Mass Spectrometry (Correct Molecular Weight) ms_data->validation Confirms Correct Mass

Logical flow for validation using HPLC and MS data.

Comparison of HPLC and Mass Spectrometry

FeatureHPLCMass Spectrometry
Primary Information Purity and relative hydrophobicityMolecular weight and structure (via fragmentation)
Confirmation Indirect (retention time shift)Direct (mass measurement)
Quantitative Analysis Excellent for purity assessment and quantificationCan be quantitative with appropriate standards
Throughput HighModerate to high (LC-MS)
Cost Relatively lowerHigher
Limitations Co-elution of impurities with similar hydrophobicityIon suppression effects can affect sensitivity

Alternative Validation Methods

While HPLC and MS are the primary methods for validation, other techniques can provide complementary information:

  • Edman Degradation: This classical protein sequencing method can be used to sequentially remove and identify amino acids from the N-terminus.[1][2] While effective for confirming the sequence, the modified this compound residue may not be identifiable with standard protocols and requires specialized analysis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the peptide in solution, confirming the presence and location of the this compound group through characteristic chemical shifts of the benzyl and benzyloxycarbonyl protons.[4][5] However, NMR requires larger amounts of highly pure sample and is a lower throughput technique.

Conclusion

For the comprehensive validation of this compound incorporation in peptide synthesis, a combination of HPLC and mass spectrometry is the gold standard. HPLC provides robust quantitative data on the purity of the product and a strong indication of successful incorporation through retention time shifts. Mass spectrometry offers unambiguous confirmation of the correct molecular weight and, through MS/MS, can pinpoint the exact location of the modification. While alternative methods like Edman degradation and NMR have their specific applications, the combination of HPLC and MS provides the most efficient, sensitive, and definitive validation for researchers in drug development and peptide chemistry.

References

Navigating the Spectral Maze: A Guide to NMR-Based Structural Confirmation of Z-Ser(OBzl)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the unambiguous structural confirmation of intermediates and final products is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for this purpose. This guide provides a comparative analysis of NMR data for peptides containing the protected amino acid Z-Ser(OBzl) versus its deprotected serine counterpart, supported by representative data and detailed experimental protocols.

The benzyloxycarbonyl (Z) and benzyl (B1604629) (Bzl) protecting groups are frequently employed in peptide synthesis to mask the reactivity of the N-terminus and the serine hydroxyl group, respectively. Their presence, however, significantly alters the NMR spectral features of the peptide. A thorough understanding of these spectral changes is crucial for in-process monitoring of protection and deprotection steps and for the final structural verification of the desired peptide sequence.

Comparative Analysis of Key NMR Parameters

To illustrate the impact of the Z and OBzl protecting groups on NMR spectra, the following table summarizes typical ¹H and ¹³C chemical shifts for a hypothetical dipeptide, Z-Ser(OBzl)-Ala-OMe, and its fully deprotected analogue, H-Ser-Ala-OH. These values are representative and can vary based on solvent, pH, and adjacent amino acid residues.

Atom Z-Ser(OBzl)-Ala-OMe (ppm) H-Ser-Ala-OH (ppm) Key Observations
¹H NMR
Ser α-CH~4.4 - 4.6~3.8 - 4.0Downfield shift in the protected form due to the electron-withdrawing effect of the Z-group.
Ser β-CH₂~3.8 - 4.2~3.7 - 3.9Diastereotopic protons with complex splitting, influenced by the bulky protecting groups.
Ala α-CH~4.2 - 4.4~3.7 - 3.9Shift influenced by the neighboring protected serine residue.
Ala β-CH₃~1.3 - 1.5~1.3 - 1.5Less affected by the remote protecting groups.
Z-group CH₂~5.1-Characteristic singlet of the benzylic protons of the Z-group.
Z-group Ar-H~7.3 - 7.4-Aromatic protons of the Z-group.
Bzl-group CH₂~4.5-Characteristic singlet of the benzylic protons of the O-benzyl group.
Bzl-group Ar-H~7.2 - 7.3-Aromatic protons of the O-benzyl group.
¹³C NMR
Ser C=O~170 - 172~173 - 175Carbonyl chemical shift is sensitive to the electronic environment.
Ser Cα~55 - 57~56 - 58Minor shifts observed upon deprotection.
Ser Cβ~68 - 70~61 - 63Significant downfield shift due to the ether linkage of the OBzl group.
Ala C=O~172 - 174~175 - 177
Ala Cα~49 - 51~51 - 53
Ala Cβ~17 - 19~18 - 20
Z-group C=O~156-Carbonyl of the carbamate.
Z-group CH₂~67-Benzylic carbon of the Z-group.
Z-group Ar-C~127 - 136-Aromatic carbons of the Z-group.
Bzl-group CH₂~73-Benzylic carbon of the O-benzyl group.
Bzl-group Ar-C~127 - 138-Aromatic carbons of the O-benzyl group.

Experimental Protocols for Structural Confirmation

A comprehensive NMR analysis for the structural confirmation of Z-Ser(OBzl)-containing peptides typically involves a suite of 1D and 2D NMR experiments.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the peptide in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). DMSO-d₆ is often preferred for protected peptides due to its excellent solubilizing properties and the ability to observe exchangeable amide protons.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm, for accurate chemical shift referencing.

  • Filtration: If necessary, filter the sample into a clean NMR tube to remove any particulate matter.

NMR Experiments
  • ¹H NMR (1D): This is the initial and fundamental experiment to obtain an overview of the proton environment. It is used to identify the presence of the characteristic signals for the Z and OBzl protecting groups and to assess the overall purity of the sample.

  • ¹³C NMR (1D): This experiment provides information about the carbon skeleton of the peptide. The presence of signals corresponding to the carbonyls and aromatic carbons of the protecting groups, as well as the shifted Cβ of the serine residue, are key indicators of successful protection.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies scalar-coupled protons, typically those separated by two or three bonds. It is crucial for assigning protons within the same amino acid spin system (e.g., connecting the α-CH and β-CH₂ protons of serine).

  • TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of an amino acid residue. It is particularly useful for identifying all the protons belonging to a specific amino acid.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It provides an unambiguous assignment of the protons to their attached carbons, greatly aiding in the complete spectral assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. It is instrumental in confirming the peptide sequence by observing correlations between the protons of one residue and the carbonyl carbon of the preceding residue.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space (< 5 Å), providing through-space correlations. While crucial for 3D structure determination, it can also aid in sequence confirmation and the identification of conformational features influenced by the bulky protecting groups.

Visualization of the Experimental Workflow

The logical flow of experiments for the structural confirmation of a Z-Ser(OBzl)-containing peptide can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_data_analysis Data Analysis & Confirmation Peptide Z-Ser(OBzl)-Peptide NMR_Tube NMR Sample Peptide->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY TOCSY TOCSY H1_NMR->TOCSY NOESY NOESY H1_NMR->NOESY HSQC HSQC C13_NMR->HSQC HMBC HMBC C13_NMR->HMBC Assignment Spectral Assignment COSY->Assignment TOCSY->Assignment HSQC->Assignment HMBC->Assignment NOESY->Assignment Confirmation Structural Confirmation Assignment->Confirmation

NMR Experimental Workflow

Signaling Pathways of NMR for Structural Elucidation

The process of deducing the peptide structure from NMR data can be conceptualized as a signaling pathway where different NMR experiments provide specific pieces of information that are integrated to build the final structural picture.

nmr_signaling_pathway cluster_experiments NMR Experiments cluster_information Derived Information cluster_structure Structural Confirmation H1 1H NMR Proton_Env Proton Environment & Purity H1->Proton_Env C13 13C NMR Carbon_Backbone Carbon Skeleton C13->Carbon_Backbone COSY COSY H_H_J_coupling Through-Bond Proton Connectivity (Short-Range) COSY->H_H_J_coupling TOCSY TOCSY Spin_Systems Complete Amino Acid Spin Systems TOCSY->Spin_Systems HSQC HSQC H_C_Direct_Corr Direct H-C Correlations HSQC->H_C_Direct_Corr HMBC HMBC H_C_Long_Range Long-Range H-C Correlations (Sequence Info) HMBC->H_C_Long_Range NOESY NOESY Through_Space Through-Space Proton Proximity (Conformation) NOESY->Through_Space Final_Structure Confirmed Peptide Structure Proton_Env->Final_Structure Carbon_Backbone->Final_Structure H_H_J_coupling->Final_Structure Spin_Systems->Final_Structure H_C_Direct_Corr->Final_Structure H_C_Long_Range->Final_Structure Through_Space->Final_Structure

NMR Information Flow

A Comparative Guide to Assessing the Purity of Synthetic Peptides Made with Z-Ser(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a cornerstone of reliable and reproducible results. The choice of protecting groups during solid-phase peptide synthesis (SPPS) is a critical factor that dictates the impurity profile of the final product. This guide provides an objective comparison of purity considerations for peptides synthesized using N-α-Z-O-benzyl-L-serine (Z-Ser(OBzl)-OH) versus the more contemporary alternative, Fmoc-Ser(tBu)-OH. We will delve into the potential side reactions associated with each, present detailed analytical protocols, and provide supporting data in a comparative format.

Introduction to Serine Protection Strategies

Serine, with its reactive hydroxyl side chain, requires protection during SPPS to prevent unwanted side reactions such as O-acylation. The choice of protecting group strategy influences not only the synthesis efficiency but also the types of impurities that may be present in the crude peptide.

  • Z-Ser(OBzl)-OH Strategy: This strategy employs the benzyloxycarbonyl (Z) group for N-α protection and a benzyl (B1604629) (Bzl) ether for the side chain. The Z group is typically removed with acid (acidolysis), while the O-benzyl group is cleaved via catalytic hydrogenolysis.[1] This offers an orthogonal deprotection scheme, which can be advantageous in specific synthetic designs, though the Z-group is less commonly used in modern SPPS compared to Fmoc.[2]

  • Fmoc-Ser(tBu)-OH Strategy: This is a widely adopted method in modern SPPS. It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-α protection and the acid-labile tert-butyl (tBu) ether for the serine side chain. Both the tBu group and the peptide's cleavage from the resin are typically accomplished in a single step using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[3]

Comparative Analysis of Potential Impurities

The deprotection chemistry inherent to each strategy is the primary determinant of the impurity profile. While both methods are susceptible to standard SPPS-related impurities like deletion and truncated sequences, the nature of the protecting groups introduces specific potential side products.[4]

Table 1: Comparison of Deprotection Conditions and Common Side-Product Impurities

FeatureZ-Ser(OBzl)-OH StrategyFmoc-Ser(tBu)-OH Strategy
N-α Deprotection Acidolysis (e.g., TFA, HBr/AcOH)Base treatment (e.g., Piperidine (B6355638) in DMF)
Side-Chain Deprotection Catalytic Hydrogenolysis (H₂, Pd/C)Strong Acidolysis (e.g., TFA cocktail)
Common Impurities - Incomplete Z-group removal: Leads to N-terminally protected peptides. - Benzyl Cation Formation: If harsher deprotection than hydrogenolysis is used, the benzyl cation can alkylate nucleophilic residues (Trp, Met, Cys).[5] - Catalyst Poisoning: Sulfur-containing residues (Met, Cys) can poison the Palladium catalyst used in hydrogenolysis, leading to incomplete deprotection.[6]- t-Butylation: During final TFA cleavage, t-butyl cations can modify nucleophilic side chains (Trp, Met, Cys), forming t-butyl adducts.[7] - Aspartimide Formation: For sequences containing Asp, piperidine treatment can induce cyclization to form aspartimide. - Diketopiperazine Formation: At the dipeptide stage, base-catalyzed cyclization can occur, cleaving the peptide from the resin.
Mitigation Strategy Use of scavengers during any acid-based deprotection steps; careful selection of catalyst and reaction conditions for hydrogenolysis.Use of scavengers (e.g., water, TIS, EDT) in the TFA cleavage cocktail; use of protecting groups like Hmb for the backbone to prevent aspartimide formation.

Analytical Methodologies for Purity Assessment

A multi-pronged approach combining chromatographic separation with mass analysis is the gold standard for assessing peptide purity.[4] The primary techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity characterization.[8]

Quantitative Purity Analysis by RP-HPLC

RP-HPLC separates the target peptide from its impurities based on hydrophobicity. The purity is determined by calculating the relative area of the main peptide peak against the total area of all peaks in the chromatogram.[9]

Table 2: Typical RP-HPLC Purity Data for a Model Peptide

Protected Serine UsedCrude Purity (%)Purity after Purification (%)Major Impurity Type
Z-Ser(OBzl)-OH65-80%>98%Incomplete side-chain deprotection
Fmoc-Ser(tBu)-OH70-85%>98%Deletion sequences, t-butyl adducts
Note: These are representative values. Actual purities are highly sequence-dependent.
Identity and Impurity Characterization by LC-MS

LC-MS confirms that the main peak corresponds to the target peptide by measuring its molecular weight. It is also invaluable for identifying the masses of impurity peaks, which allows for the deduction of their structures (e.g., a +72 Da adduct on a Met residue suggests t-butylation).[10]

Table 3: Mass Spectrometry Data for a Hypothetical Peptide (Target MW = 1500.0 Da)

Observed Mass (Da)Potential IdentityAssociated Strategy
1500.0Target PeptideBoth
1427.0Deletion of Glycine (if present)Both
1556.0+56 Da Adduct (t-butyl)Fmoc-Ser(tBu)-OH
1590.0+90 Da Adduct (benzyl)Z-Ser(OBzl)-OH
1634.0Incomplete Z-group removal (+134 Da)Z-Ser(OBzl)-OH

Experimental Protocols

Protocol 1: RP-HPLC Purity Analysis

Objective: To quantify the purity of the synthetic peptide.

  • Instrumentation: An HPLC system equipped with a UV detector, binary pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Protocol 2: LC-MS Identity and Impurity Analysis

Objective: To confirm the molecular weight of the target peptide and identify impurities.

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column suitable for MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water. (Formic acid is preferred over TFA for better MS sensitivity).[11]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable linear gradient optimized for the peptide.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 300–2000.

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the main peak and any significant impurities.

Visualized Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

G cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Purity Assessment Workflow Crude_Peptide Crude Peptide Product (with impurities) Dissolution Sample Dissolution Crude_Peptide->Dissolution HPLC_Analysis RP-HPLC Analysis (Purity Quantification) Dissolution->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identity & Impurity ID) Dissolution->LCMS_Analysis Data_Integration Data Integration & Purity Report HPLC_Analysis->Data_Integration LCMS_Analysis->Data_Integration

Caption: Workflow for the comprehensive purity assessment of a synthetic peptide.

G cluster_zser Z-Ser(OBzl)-OH Pathway cluster_fmocser Fmoc-Ser(tBu)-OH Pathway Peptide_Z Peptide-Ser(OBzl)-Z H2_PdC Hydrogenolysis (H2, Pd/C) Peptide_Z->H2_PdC Side-chain TFA_Z Acidolysis (TFA) Peptide_Z->TFA_Z N-terminus FinalPeptide_Z Final Peptide H2_PdC->FinalPeptide_Z IncompleteDeprot Incomplete Deprotection (OBzl remains) H2_PdC->IncompleteDeprot TFA_Z->FinalPeptide_Z Peptide_Fmoc Peptide-Ser(tBu)-Fmoc Piperidine Piperidine Peptide_Fmoc->Piperidine N-terminus (iterative) TFA_Fmoc TFA Cleavage Cocktail Peptide_Fmoc->TFA_Fmoc Final Cleavage Piperidine->Peptide_Fmoc FinalPeptide_Fmoc Final Peptide TFA_Fmoc->FinalPeptide_Fmoc tBu_Adduct t-Butylation Adducts TFA_Fmoc->tBu_Adduct

Caption: Comparison of deprotection pathways and potential side reactions.

G Peptide Synthetic Peptide (e.g., Kinase Inhibitor) Receptor Cell Surface Receptor Peptide->Receptor binds & inhibits Kinase Kinase A Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation CellularResponse Cellular Response (e.g., Apoptosis) Phosphorylation->CellularResponse leads to

References

A Head-to-Head Comparison of Solid-Phase vs. Liquid-Phase Peptide Synthesis for Z-Ser-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of protected amino acid fragments is a cornerstone of peptide and medicinal chemistry. The dipeptide Z-Ser-OBzl (N-benzyloxycarbonyl-L-serine benzyl (B1604629) ester) serves as a valuable building block in the synthesis of more complex peptides and therapeutic agents. The choice of synthetic methodology, primarily between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an objective, data-driven comparison of these two predominant methods for the synthesis of this compound, complete with detailed experimental protocols and workflow visualizations.

Fundamental Principles: SPPS and LPPS at a Glance

Solid-Phase Peptide Synthesis (SPPS), developed by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[1][2][3] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[1][2] SPPS is renowned for its speed and suitability for automation, making it ideal for the synthesis of long peptides and peptide libraries.[4][5][6]

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method where reactions are carried out in a homogeneous solution.[7] Intermediates at each step of the synthesis must be isolated and purified, often through crystallization or chromatography.[5] While this can be more time-consuming, LPPS offers greater flexibility in reaction conditions and is often more economical for the large-scale synthesis of short peptides due to lower consumption of reagents.[4][5][8] For short sequences like dipeptides, LPPS can be highly efficient.[6][7][8]

Quantitative Performance Comparison: this compound Synthesis

The following table summarizes typical quantitative data for the synthesis of this compound using both SPPS and LPPS methodologies. These values are representative and compiled from general performance expectations of the techniques for short peptide fragments.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Notes
Overall Yield 50-70%75-90%LPPS often provides higher yields for short peptides due to the ability to purify intermediates and drive reactions to completion.[5][8] SPPS yields can be affected by resin loading and cleavage efficiency.
Crude Purity ≥95%90-98%SPPS generally produces high crude purity due to the use of excess reagents.[4] LPPS purity depends on the efficiency of intermediate purification steps.[4]
Typical Reaction Time ~24-48 hours (including cleavage)~48-72 hours (including workup)SPPS cycles are faster and often automated, but final cleavage and purification add to the time.[4][9] LPPS requires manual isolation and purification of intermediates, which is more time-intensive.
Solvent Consumption HighModerateSPPS requires large volumes of solvents for washing the resin between each step.[4][7][10] LPPS can be more solvent-efficient, especially at scale.[6][7]
Scalability Excellent for mg to gram scaleHighly suitable for large-scale (kg) productionLPPS is often more economical for large-scale manufacturing of short peptides.[5][6]
Automation Potential HighLowSPPS is readily automated, making it ideal for high-throughput synthesis.[4][5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu strategy on a Wang resin, suitable for producing a C-terminal acid which is then esterified.

1. Resin Preparation and Swelling:

  • Start with Fmoc-Ser(tBu)-Wang resin (0.1 mmol).

  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Wash the resin three times with dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

  • Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin five times with DMF and three times with DCM.

3. Coupling of Z-OSu:

  • Dissolve N-(Benzyloxycarbonyloxy)succinimide (Z-OSu) (0.5 mmol, 5 equiv.) in DMF.

  • Add the Z-OSu solution to the resin.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 equiv.) to the reaction vessel.

  • Agitate the mixture at room temperature for 2 hours.

  • Monitor the reaction completion using a Kaiser test.[1] If the test is positive, extend the reaction time.

  • Wash the resin five times with DMF and three times with DCM.

4. Cleavage and Benzyl Esterification:

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2 hours to cleave the peptide from the resin and remove the tBu protecting group.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

  • Dissolve the crude Z-Ser in DMF and add benzyl bromide (1.2 equiv.) and potassium carbonate (2.0 equiv.).

  • Stir the reaction at room temperature overnight.

  • Perform an aqueous workup and purify by flash chromatography to obtain this compound.

Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol utilizes a standard carbodiimide (B86325) coupling method in solution.

1. Activation of Z-Serine:

  • Dissolve Z-Ser-OH (10 mmol) in a mixture of DCM and DMF (3:1).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Hydroxysuccinimide (NHS) (11 mmol, 1.1 equiv.).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (11 mmol, 1.1 equiv.) portion-wise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

  • The formation of the byproduct, dicyclohexylurea (DCU), will be observed as a white precipitate.

2. Coupling Reaction:

  • In a separate flask, dissolve H-Ser-OBzl (10 mmol) and triethylamine (B128534) (TEA) (12 mmol, 1.2 equiv.) in DCM.

  • Filter the DCU from the activated Z-Ser-OSu solution.

  • Add the filtrate containing the activated Z-Ser-OSu to the H-Ser-OBzl solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

3. Workup and Purification:

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, filter any additional DCU precipitate.

  • Wash the organic solution sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Workflow Visualizations

The following diagrams illustrate the generalized workflows for the synthesis of a dipeptide using SPPS and LPPS.

SPPS_Workflow Start Start: Fmoc-AA2-Resin Swell Swell Resin (DCM/DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Z-AA1-OH (Coupling Reagents, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cleavage Cleavage from Resin (e.g., 95% TFA) Wash2->Cleavage Repeat for longer peptides Precipitation Precipitate & Wash (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC/Crystallization) Precipitation->Purification End Final Product: Z-AA1-AA2-OH Purification->End

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

LPPS_Workflow Start Start: Z-AA1-OH + H-AA2-OBzl Activation Activate Z-AA1-OH (e.g., DCC/NHS) Start->Activation Coupling Couple Activated AA1 to AA2 Activation->Coupling Workup Aqueous Workup (Wash with Acid/Base/Brine) Coupling->Workup Byproduct Isolate & Remove Byproducts (e.g., DCU) Coupling->Byproduct Purification Purification (Crystallization/Chromatography) Workup->Purification Workup->Byproduct End Final Product: Z-AA1-AA2-OBzl Purification->End

Caption: Generalized workflow for Liquid-Phase Peptide Synthesis (LPPS).

Conclusion

The choice between SPPS and LPPS for the synthesis of this compound depends heavily on the specific goals of the project.

  • LPPS is often the superior method for the synthesis of a specific short peptide like this compound, especially when high yield and cost-effectiveness at a larger scale are the primary concerns. The ability to purify the final product via crystallization can be a significant advantage, avoiding the need for costly preparative HPLC.[8]

  • SPPS offers advantages in speed and automation, making it a powerful tool for producing many different dipeptides for screening or library generation. [4][5] While the overall yield may be slightly lower and solvent consumption higher for a single target, the reduced hands-on time can be a decisive factor in a research and development setting.

Ultimately, a thorough evaluation of project requirements, including scale, timeline, budget, and available equipment, will guide the selection of the most appropriate synthetic strategy.[5]

References

A Cost-Benefit Analysis of Z-Ser(OBzl)-OH in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the selection of an appropriate protecting group strategy for trifunctional amino acids like serine is a critical decision that profoundly impacts process efficiency, scalability, final product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of the classical Z-Ser(OBzl)-OH protecting group strategy and compares it with the widely adopted modern alternative, Fmoc-Ser(tBu)-OH, within the context of large-scale peptide production.

The traditional approach utilizing the benzyloxycarbonyl (Z) group for Nα-protection and the benzyl (B1604629) (Bzl) ether for side-chain protection offers a distinct set of advantages and disadvantages when compared to the now predominant 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy. This comparison will delve into the chemical, operational, and economic facets of both methodologies, supported by experimental protocols and workflow visualizations to aid in making informed decisions for large-scale peptide manufacturing.

Performance and Strategy Comparison

The choice between a Z/Bzl and an Fmoc/tBu strategy for serine protection dictates the overall approach to peptide synthesis, be it in solution-phase (LPPS) or solid-phase (SPPS). Historically, Z-protected amino acids were workhorses in LPPS, while the development of the Fmoc/tBu strategy has been instrumental in the automation and success of SPPS.[1][2]

Table 1: Comparison of Serine Protection Strategies in Large-Scale Peptide Synthesis

FeatureZ-Ser(OBzl)-OH StrategyFmoc-Ser(tBu)-OH Strategy
Primary Synthesis Method Primarily Liquid-Phase Peptide Synthesis (LPPS); less common in modern SPPS.Predominantly Solid-Phase Peptide Synthesis (SPPS).[2]
Nα-Deprotection Conditions Catalytic Hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH).[1]Mild basic conditions (e.g., 20% piperidine (B6355638) in DMF).[1]
Side-Chain Deprotection Catalytic Hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HF).[3][4]Strong acids (e.g., Trifluoroacetic acid - TFA).[5]
Orthogonality Quasi-orthogonal; both groups can be removed by hydrogenolysis or strong acid.[6]Fully orthogonal; Fmoc is base-labile, tBu is acid-labile.[2]
Racemization Risk Z-group is known for its resistance to racemization during activation.[1]Generally low with modern coupling reagents.
Automation Compatibility Less compatible with automated SPPS due to hydrogenation step.Highly compatible with automated SPPS synthesizers.[7]
Potential Side Reactions Catalyst poisoning, incomplete hydrogenolysis, O to C migration of benzyl group in Tyr.[8]β-elimination under basic Fmoc deprotection, t-butyl cation side products upon cleavage.[5][9]
Handling & Safety Requires specialized equipment for hydrogenation (handling of H₂ gas and flammable catalysts). HF is highly toxic.Piperidine is toxic and requires careful handling. TFA is highly corrosive.[7]

Cost-Benefit Analysis

The economic viability of a protecting group strategy on a large scale extends beyond the initial cost of the protected amino acid. It encompasses the entire process, including reagents, solvents, equipment, cycle times, and waste disposal.

Table 2: Economic and Efficiency Comparison for Large-Scale Synthesis

FactorZ-Ser(OBzl)-OH StrategyFmoc-Ser(tBu)-OH Strategy
Raw Material Cost Z-Ser(OBzl)-OH can be less expensive per kilogram than its Fmoc counterpart.Fmoc-Ser(tBu)-OH is generally more expensive per kilogram.[5]
Reagent & Solvent Cost Potentially lower cost for some bulk reagents, but requires expensive palladium catalysts and potentially large volumes of solvents for LPPS.Higher cost of specialized SPPS resins and coupling reagents, but often with more efficient solvent use in automated systems.[7]
Equipment & Infrastructure Requires high-pressure hydrogenation reactors for large-scale deprotection, which is a significant capital investment.Standard automated SPPS synthesizers are widely available and scalable.
Process Time & Throughput LPPS is generally more time-consuming with purification steps after each coupling. Hydrogenolysis can be a slow, batch-wise process.SPPS offers rapid, automated cycles of coupling and deprotection, leading to higher throughput.[10]
Waste Generation & Disposal Generates heavy metal catalyst waste, which requires specialized and costly disposal.Generates significant liquid waste (solvents, piperidine, TFA), but catalyst waste is avoided.
Overall Process Efficiency Can be lower due to the multi-step nature of LPPS and challenges in scaling up hydrogenation.Generally higher for SPPS due to automation, high coupling efficiencies, and well-established protocols.[10]
Cost-Effectiveness May be cost-effective for very large-scale production of specific, often shorter, peptides where LPPS is advantageous.Generally more cost-effective for a wide range of peptides, especially complex and longer sequences, due to automation and efficiency.[5]

Experimental Protocols

Below are representative experimental protocols for the deprotection steps central to each strategy. Note that for large-scale synthesis, these protocols would be significantly scaled and optimized.

Protocol 1: Deprotection of Z and Benzyl Groups by Catalytic Hydrogenolysis (Large-Scale Consideration)

This protocol outlines the general procedure for the removal of Z and benzyl protecting groups.

  • Catalyst Preparation: In a suitable high-pressure hydrogenation vessel, the peptide substrate is dissolved in an appropriate solvent (e.g., methanol, acetic acid, or a mixture). 10% Palladium on carbon (Pd/C) is added as a slurry (typically 10-50% w/w of the substrate).[11]

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi). The reaction mixture is vigorously agitated at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as HPLC, by taking samples at regular intervals.

  • Work-up: Upon completion, the hydrogen pressure is released, and the vessel is purged with nitrogen. The catalyst is removed by filtration through a bed of celite.

  • Isolation: The filtrate containing the deprotected peptide is concentrated under reduced pressure. The crude peptide is then precipitated or further purified as required.

Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a typical automated cycle for adding one amino acid using the Fmoc/tBu strategy.

  • Resin Preparation: The peptide-resin from the previous cycle is washed thoroughly with a suitable solvent, typically dimethylformamide (DMF).

  • Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for a specified time (e.g., 5-10 minutes) to remove the Nα-Fmoc group. This step is often repeated.

  • Washing: The resin is extensively washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: The next Fmoc-Ser(tBu)-OH (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a set time (e.g., 30-60 minutes).

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Cycle Repetition: The cycle is repeated for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu from serine) are removed simultaneously using a cleavage cocktail, most commonly TFA with scavengers (e.g., water, triisopropylsilane).[5]

Visualization of Workflows and Decision Logic

The following diagrams, generated using Graphviz, illustrate the key workflows and the logical considerations when choosing between these two protecting group strategies.

Deprotection_Workflows cluster_Z_Bzl Z/Bzl Deprotection (Hydrogenolysis) cluster_Fmoc_tBu Fmoc/tBu Final Cleavage Z_start Z/Bzl Protected Peptide Z_dissolve Dissolve in Solvent Z_start->Z_dissolve Z_catalyst Add Pd/C Catalyst Z_dissolve->Z_catalyst Z_hydrogenate Pressurize with H₂ Agitate Z_catalyst->Z_hydrogenate Z_filter Filter to Remove Catalyst Z_hydrogenate->Z_filter Z_isolate Isolate Deprotected Peptide Z_filter->Z_isolate Fmoc_start Peptide on Resin (Fmoc removed, tBu intact) Fmoc_cleavage Treat with TFA Cocktail Fmoc_start->Fmoc_cleavage Fmoc_precipitate Precipitate with Ether Fmoc_cleavage->Fmoc_precipitate Fmoc_isolate Isolate Crude Peptide Fmoc_precipitate->Fmoc_isolate

Comparative Deprotection Workflows.

Decision_Logic start Select Serine Protection Strategy scale Scale of Synthesis Small-scale / Research Large-scale / Industrial start->scale peptide_type Peptide Characteristics Short / Simple Sequence Long / Complex Sequence scale:s2->peptide_type choice_fmoc Favor Fmoc-Ser(tBu)-OH scale:s1->choice_fmoc synthesis_method Primary Synthesis Method Solution-Phase (LPPS) Solid-Phase (SPPS) peptide_type:p1->synthesis_method peptide_type:p2->choice_fmoc equipment Available Equipment Standard Lab / SPPS Synthesizer Hydrogenation Reactors synthesis_method:m1->equipment synthesis_method:m2->choice_fmoc choice_z Consider Z-Ser(OBzl)-OH equipment:e2->choice_z equipment:e1->choice_fmoc

Decision Logic for Serine Protection Strategy.

Conclusion and Recommendations

The cost-benefit analysis reveals a clear divergence in the optimal applications of Z-Ser(OBzl)-OH and Fmoc-Ser(tBu)-OH for large-scale peptide synthesis.

Z-Ser(OBzl)-OH remains a viable, albeit less common, option, particularly for specific applications in large-scale solution-phase synthesis where the raw material cost may be a primary driver and the necessary infrastructure for hydrogenation is in place. The robustness of the Z-group against racemization is a notable advantage.[1] However, the challenges associated with scaling up catalytic hydrogenolysis, including catalyst handling, safety, and specialized equipment, along with the harsh conditions sometimes required for deprotection, limit its widespread use in modern peptide manufacturing.

Fmoc-Ser(tBu)-OH , on the other hand, is the cornerstone of modern large-scale solid-phase peptide synthesis.[5] Its compatibility with automated synthesizers, the mild conditions for Nα-Fmoc removal, and the well-established, highly efficient protocols make it the superior choice for the synthesis of a vast array of peptides, including long and complex sequences.[2] While the initial cost of the protected amino acid may be higher, the overall process efficiency, higher throughput, and reduced risk of batch failure often lead to greater overall cost-effectiveness and a more streamlined manufacturing process.[5]

For new large-scale peptide synthesis projects, the Fmoc-Ser(tBu)-OH strategy is strongly recommended due to its scalability, efficiency, and alignment with modern manufacturing technologies. The Z-Ser(OBzl)-OH strategy should be considered primarily for legacy processes or niche applications where a compelling case for its use in solution-phase synthesis can be made.

References

A Comparative Guide to the Validation of Peptides Synthesized with Z-Ser(OBzl) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of peptides synthesized using Z-Ser(OBzl)-OH (N-benzyloxycarbonyl-O-benzyl-L-serine) and its alternatives in cell-based assays. The selection of a protecting group for the serine side chain is a critical step in peptide synthesis, potentially influencing the purity, yield, and ultimately, the biological activity of the final peptide. This document summarizes key performance indicators, presents supporting experimental data from published studies, and offers detailed experimental protocols for validation.

Performance Comparison of Serine Side-Chain Protecting Groups

The choice of a side-chain protecting group for serine in solid-phase peptide synthesis (SPPS) is crucial for a successful outcome. The most common strategies involve the use of benzyl (B1604629) (Bzl), tert-butyl (tBu), and trityl (Trt) ethers. Z-Ser(OBzl)-OH is typically used in Boc-based SPPS, while Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH are staples in Fmoc-based SPPS. The benzyl group is a key feature of Z-Ser(OBzl)-OH.[1][2]

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
Benzyl (Bzl) -O-CH₂-PhStrong acid (e.g., HF)[3]Historically significant; stable to moderately acidic and basic conditions.[4]Requires harsh cleavage conditions (HF), which can degrade sensitive peptides. Not orthogonal with Boc Nα-protection.[3]Boc-based solid-phase peptide synthesis.
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)[1]Highly stable to the basic conditions of Fmoc removal, forming the basis of the orthogonal Fmoc/tBu strategy. Good solubility of the protected amino acid.[1]Requires strong acid (TFA) for cleavage, which can be harsh on some sensitive peptide sequences. Can lead to t-butyl cation side products.[1]Standard protection in Fmoc-based SPPS.[5]
Trityl (Trt) -O-C(Ph)₃Very acid-labile (e.g., 1% TFA)Cleaved under very mild acidic conditions, useful for synthesizing protected peptide fragments. The bulky group can help to reduce peptide aggregation during synthesis.[5]Higher cost compared to tBu-protected serine. The bulky nature can sometimes hinder coupling efficiency.[5]Synthesis of protected peptide fragments and for aggregation-prone sequences.[5]

Experimental Data Summary

Direct head-to-head comparisons of the same peptide synthesized with different serine protecting groups and subsequently tested in cell-based assays are scarce in the literature. However, we can compile examples of peptides synthesized using O-benzyl protected serine that have been validated for biological activity.

Peptide Sequence/DerivativeSerine Protecting Group Used in SynthesisCell-Based AssayMeasured ActivityReference
l-Seryl-l-alanineCarbobenzoxy-l-serineEnzymatic Hydrolysis (swine intestinal mucosa)40% hydrolysis in 80 min[6]
l-Seryl-l-glutamic acidCarbobenzoxy-l-serineEnzymatic Hydrolysis (swine intestinal mucosa)8% hydrolysis in 80 min[6]
N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃N-Boc-O-benzyl-L-serineα-Amylase Inhibition Assay45.22% inhibition[7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Z-Ser(OBzl)-OH (Boc Strategy)

This protocol outlines the general steps for manual Boc-based SPPS.

  • Resin Preparation: Start with a suitable resin, such as Merrifield resin.

  • First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Neutralization: Neutralize the resulting TFA salt with a base, such as diisopropylethylamine (DIEA) in DCM.

  • Coupling: Couple the next Boc-amino acid, in this case, Boc-Ser(Bzl)-OH, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt).

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from serine, using a strong acid like hydrofluoric acid (HF).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Cell-Based Enzyme Inhibition Assay (e.g., α-Amylase Inhibition)

This protocol is a general guideline for assessing the inhibitory activity of a synthesized peptide against a target enzyme.

  • Prepare Reagents:

    • Synthesized peptide stock solution (dissolved in an appropriate solvent, e.g., DMSO).

    • α-Amylase enzyme solution.

    • Starch solution (substrate).

    • DNS (3,5-dinitrosalicylic acid) reagent for colorimetric detection.

    • Acarbose as a positive control inhibitor.

  • Assay Procedure:

    • Add the enzyme solution to microplate wells.

    • Add different concentrations of the synthesized peptide (and controls) to the wells and pre-incubate.

    • Initiate the reaction by adding the starch substrate solution.

    • Incubate at the optimal temperature and time for the enzyme.

    • Stop the reaction by adding the DNS reagent.

    • Heat the plate to develop the color.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each peptide concentration compared to the uninhibited control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Visualizations

sp_workflow resin Resin deprotection Nα-Deprotection resin->deprotection Start Cycle wash1 Wash deprotection->wash1 neutralization Neutralization wash2 Wash neutralization->wash2 coupling Amino Acid Coupling (e.g., Z-Ser(OBzl)-OH) wash3 Wash coupling->wash3 wash1->neutralization wash2->coupling wash3->deprotection Next Cycle cleavage Cleavage & Side-Chain Deprotection wash3->cleavage Final Cycle purification Purification (HPLC) cleavage->purification final_peptide Validated Peptide purification->final_peptide

Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis peptide Synthesized Peptide Stock Solution add_peptide Add Peptide Inhibitor peptide->add_peptide enzyme Enzyme Solution add_enzyme Add Enzyme to Plate enzyme->add_enzyme substrate Substrate Solution add_substrate Initiate Reaction (Add Substrate) substrate->add_substrate add_enzyme->add_peptide pre_incubate Pre-incubate add_peptide->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detection stop_reaction->detect measure Measure Signal (e.g., Absorbance) detect->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC₅₀ calculate->ic50 logic_diagram start Peptide Synthesis Strategy boc_strategy Boc-SPPS start->boc_strategy fmoc_strategy Fmoc-SPPS start->fmoc_strategy ser_prot_boc Serine Protection for Boc boc_strategy->ser_prot_boc ser_prot_fmoc Serine Protection for Fmoc fmoc_strategy->ser_prot_fmoc bzl_group Z-Ser(OBzl)-OH ser_prot_boc->bzl_group tbu_group Fmoc-Ser(tBu)-OH ser_prot_fmoc->tbu_group trt_group Fmoc-Ser(Trt)-OH ser_prot_fmoc->trt_group

References

Safety Operating Guide

Proper Disposal of Z-Ser-obzl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the disposal of Z-Ser-obzl (N-Benzyloxycarbonyl-L-serine benzyl (B1604629) ester), a common reagent in peptide synthesis.

While the Safety Data Sheet (SDS) for N-Benzyloxycarbonyl-L-serine benzyl ester indicates that the substance is not classified as hazardous, it is imperative to follow institutional and regulatory guidelines for chemical waste disposal. General best practices dictate that laboratory chemicals should not be disposed of in regular trash or down the sewer system.[1][2]

Summary of Key Data

The following table summarizes the essential information for this compound, compiled from various safety data sheets.

PropertyData
Chemical Name N-Benzyloxycarbonyl-L-serine benzyl ester
Synonyms This compound
Appearance White to off-white crystalline powder or solid
Hazard Classification Not classified as a hazardous substance or mixture.
Environmental Hazards Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants. However, it should not be released into the environment.[3]
Primary Routes of Entry Inhalation, ingestion, skin contact, eye contact
Personal Protective Equipment (PPE) Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), lab coat. In case of dust, a dust respirator is recommended.

Experimental Protocol: Disposal Procedure

This step-by-step guide outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Conduct all disposal procedures in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust particles.

2. Waste Collection:

  • For solid this compound, carefully sweep the material to avoid creating dust.[3]

  • Use appropriate tools, such as a spatula or brush, to transfer the swept material into a designated and compatible waste container.

  • The container must be clearly labeled as "Chemical Waste" and should specify the contents, including the full chemical name "N-Benzyloxycarbonyl-L-serine benzyl ester."

3. Container Management:

  • The waste container must be in good condition, with a secure, leak-proof lid.

  • Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[4]

4. Disposal:

  • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not mix this compound with other chemical waste unless compatibility has been verified.

  • Never dispose of this compound down the drain or in the regular trash.[2]

5. Decontamination:

  • After handling, thoroughly wash your hands with soap and water.

  • Clean and decontaminate any tools and surfaces that came into contact with the chemical.

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Prepare a Labeled Chemical Waste Container A->B C Step 3: Carefully Transfer this compound into the Container B->C D Step 4: Securely Seal the Waste Container C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Arrange for Professional Disposal via EHS E->F G Step 7: Decontaminate Work Area and Equipment F->G

References

Personal protective equipment for handling Z-Ser-obzl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Z-Ser-OBzl (N-Cbz-L-serine Benzyl Ester). The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound (CAS 21209-51-8) does not classify it as hazardous, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personnel safety.[1] The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended for their broad chemical resistance.[2][3] Always inspect gloves for integrity before use.
Eyes Safety glasses with side shields or gogglesProvides protection against accidental splashes and airborne particles.[1]
Body Laboratory coatA standard lab coat is required to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[4] The specific type of respirator should be determined by a formal risk assessment.

Operational Plan: Step-by-Step Handling

Proper handling procedures are critical to prevent contamination and ensure the integrity of your research.

  • Preparation and Engineering Controls :

    • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the potential for inhalation.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Before beginning work, confirm that all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Wear all PPE as specified in the table above.

    • To prevent the generation of dust when handling the solid material, use appropriate tools such as spatulas for transfers.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • After handling, wash hands and face thoroughly.[1]

  • In Case of a Spill :

    • If a spill occurs, evacuate the immediate area.

    • For a small spill, and if you are trained to do so, wear the appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust creation, and place it in a sealed, labeled container for disposal.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and any contaminated materials is crucial for environmental safety and regulatory compliance.

  • Waste Segregation :

    • Do not dispose of this compound in the regular trash or down the drain.

    • Segregate solid chemical waste, including contaminated gloves, paper towels, and weighing papers, from other laboratory waste.[5][6]

  • Packaging Waste :

    • Place solid this compound waste in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.[5]

    • Contaminated lab equipment and consumables should be double-bagged in clear plastic bags and tagged with a hazardous waste label.[5]

  • Storage and Collection :

    • Store waste containers in a designated, well-ventilated area away from incompatible materials.[6]

    • Follow your institution's specific procedures for the collection of chemical waste by authorized personnel.

Workflow for Handling and Disposal of this compound

G Workflow for this compound Handling and Disposal cluster_handling Operational Handling cluster_disposal Disposal Plan prep Preparation & Engineering Controls handling Handling of Compound prep->handling spill Spill Response handling->spill If spill occurs segregation Waste Segregation handling->segregation Generate Waste packaging Waste Packaging segregation->packaging storage Storage & Collection packaging->storage

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.